1,2-Dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074572 | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-33-6 | |
| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of the 1,2,4-Triazol-3-one Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazol-3-one moiety is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds. A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and structural elucidation of novel drug candidates and their metabolites. This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1,2,4-triazol-3-one core, detailing experimental protocols and summarizing key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2,4-triazol-3-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectra of compounds containing the 1,2,4-triazol-3-one core are characterized by signals corresponding to the protons on the heterocyclic ring and any substituents. The chemical shifts are influenced by the electronic environment, including the presence of adjacent functional groups and the tautomeric form of the triazole ring.
¹³C NMR Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1,2,4-triazol-3-one ring are particularly informative for confirming the core structure.
Table 1: Typical NMR Spectroscopic Data for the 1,2,4-Triazol-3-one Core
| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H | 12.0 - 13.0 | Broad singlet, position can be solvent-dependent. |
| ¹H | C5-H | 7.5 - 8.5 | Singlet, influenced by substituents at N4. |
| ¹³C | C3 (C=O) | 155 - 165 | |
| ¹³C | C5 | 140 - 150 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary based on the solvent and the nature of substituents on the core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For the 1,2,4-triazol-3-one core, characteristic vibrational frequencies are observed for the N-H, C=O, and C=N bonds.
Table 2: Characteristic IR Absorption Frequencies for the 1,2,4-Triazol-3-one Core
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretching | 3100 - 3300 | Medium to Strong, Broad |
| C=O | Stretching | 1680 - 1720 | Strong |
| C=N | Stretching | 1580 - 1620 | Medium |
| Ring C-H | Stretching | 3000 - 3100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The fragmentation of the 1,2,4-triazol-3-one ring is influenced by the ionization method and the nature of its substituents.
Under Electron Ionization (EI), the 1,2,4-triazole ring often undergoes characteristic cleavage. A common fragmentation pathway for the related 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion.[1] For substituted 1,2,4-triazol-3-ones, fragmentation can be more complex and may involve the loss of substituents or cleavage of the heterocyclic ring.[1] Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion, which is particularly useful for confirming the molecular weight of the compound.[1]
Table 3: Common Mass Spectrometry Fragmentation Patterns for the 1,2,4-Triazole Core
| Ionization Mode | Fragmentation Pathway | Common Fragment Ions (m/z) |
| EI | Loss of CO | [M-28]⁺ |
| EI | Loss of N₂ | [M-28]⁺ |
| EI | Ring Cleavage | Varies with substitution |
| ESI | Protonation | [M+H]⁺ |
| ESI | Adduct Formation | [M+Na]⁺, [M+K]⁺ |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazol-3-one core exhibits characteristic absorption maxima in the ultraviolet region. The position and intensity of these absorptions can be affected by the solvent and the presence of chromophoric substituents.
Table 4: Typical UV-Vis Absorption Data for the 1,2,4-Triazol-3-one Core
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methanol | ~210 - 230 | Varies | π → π |
| Methanol | ~250 - 280 | Varies | n → π |
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections provide generalized methodologies for the key spectroscopic techniques discussed.
General Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized 1,2,4-triazol-3-one derivative.
NMR Spectroscopy Protocol
IR Spectroscopy Protocol
Mass Spectrometry Protocol (LC-MS)
UV-Vis Spectroscopy Protocol
References
A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide
Abstract: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring, is a cornerstone of modern medicinal and agricultural chemistry. Characterized by its unique physicochemical properties, including metabolic stability and hydrogen bonding capability, this scaffold is integral to a vast array of therapeutic and commercial agents.[1][2] This technical guide provides a comprehensive historical overview of 1,2,4-triazole chemistry, from its initial discovery to the development of foundational synthetic methodologies and its evolution into a "privileged structure" in drug development and agrochemistry.[1] We present detailed experimental protocols for key synthesis reactions, summarize quantitative biological data, and provide visualizations of critical pathways and workflows to support researchers, scientists, and professionals in the field.
Introduction: A Privileged Scaffold
The 1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃, containing three nitrogen atoms at positions 1, 2, and 4.[3][4] Its structure is planar and aromatic, which contributes to the stability of the ring system.[4][5] The triazole ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[3][6] The unique properties of the 1,2,4-triazole nucleus, such as its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to act as a potent pharmacophore that interacts with biological receptors with high affinity.[3] It often serves as a stable bioisostere for amide, ester, or carboxylic acid groups, enhancing the pharmacokinetic profiles of drug candidates.[1][3] These attributes have led to its classification as a privileged scaffold in medicinal chemistry, forming the core of drugs with antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][3][7]
Historical Milestones
Discovery and Early Developments
The journey into 1,2,4-triazole chemistry began in the late 19th century. In 1885, the carbon-nitrogen ring system was first named "triazole" by the scientist Bladin.[8][9] This foundational work opened the door for systematic investigation into the synthesis and properties of this novel heterocyclic system.[2] Early research focused on establishing the fundamental structure, aromatic character, and basic reactivity of the triazole ring, laying the groundwork for future innovations.[2]
Foundational Synthetic Methods
The widespread application of 1,2,4-triazoles was made possible by the development of robust synthetic routes. Two classical named reactions from the early 20th century were particularly influential:
-
The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines or semicarbazides to form substituted 1,2,4-triazoles.[7][10][11]
-
The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this method synthesizes the 1,2,4-triazole ring through the condensation of an amide with a hydrazide, typically at high temperatures.[12]
These early methods, while sometimes limited by harsh conditions and low yields, were critical for accessing the triazole scaffold and enabling the exploration of its chemical and biological potential.[12]
Core Synthetic Methodologies
Pellizzari Reaction
The Pellizzari reaction is the thermal condensation of an amide and an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[12] The reaction mechanism begins with a nucleophilic attack by the nitrogen of the hydrazide on the amide's carbonyl carbon.[12][13] This is followed by an intramolecular cyclization and a series of dehydration steps to form the stable aromatic triazole ring.[12] A significant drawback of this method is the requirement for high temperatures and long reaction times, which can result in low yields.[12][13] Furthermore, if the acyl groups on the amide and acylhydrazide are different (an unsymmetrical reaction), a mixture of three isomeric triazole products can form due to an "interchange of acyl groups" side reaction.[13]
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a direct route to substituted 1,2,4-triazoles from the condensation of imides with alkyl hydrazines.[10] The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration.[7][10] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The outcome is governed by the electronic properties of the acyl groups; the primary amine of the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[14] This generally results in the acyl group from the stronger corresponding carboxylic acid residing at the 3-position of the final triazole product.[7]
Experimental Protocols
General Protocol for Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.[13]
-
Materials: Benzamide (1.0 eq), Benzoylhydrazide (1.0 eq), high-boiling point solvent (e.g., nitrobenzene) or neat conditions.
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle, magnetic stirrer.
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask. If using a solvent, add it to the mixture.
-
Fit the flask with a reflux condenser and flush the system with nitrogen.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.
-
Maintain the temperature for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should form.
-
If the reaction was performed neat, triturate the solid with a suitable solvent such as ethanol to remove impurities.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.[13]
-
General Protocol for Einhorn-Brunner Reaction: Regioselective Synthesis
This protocol is designed for the reaction of an unsymmetrical diacylamine, where the goal is to maximize the formation of a single regioisomer.[14]
-
Materials: Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq), Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq), Glacial Acetic Acid (as solvent and catalyst).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.
-
Procedure:
-
In the round-bottom flask, dissolve the unsymmetrical imide in glacial acetic acid.
-
Add the substituted hydrazine to the solution. Note: The reaction can be exothermic.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 118°C for acetic acid) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove residual acetic acid.
-
If necessary, purify the product further by column chromatography or recrystallization. Separation of potential regioisomers may be challenging due to similar physicochemical properties.[14]
-
Characterize the product(s) to confirm structure and determine the regioselectivity of the reaction.
-
Evolution of Applications
The stable and versatile 1,2,4-triazole scaffold has been integrated into a remarkable number of commercially successful products, particularly in medicine and agriculture.
Medicinal Chemistry
The 1,2,4-triazole nucleus is a key component in numerous drugs, demonstrating a wide spectrum of biological activities.[6]
-
Antifungal Agents: This is the most prominent application of 1,2,4-triazoles.[1][15] Drugs like Fluconazole, Itraconazole, and Voriconazole are mainstays in treating systemic fungal infections.[1][6] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the enzyme's heme iron, triazoles disrupt ergosterol production, leading to increased membrane permeability and inhibition of fungal growth.[1][15]
-
Anticancer Agents: Triazole derivatives are used in cancer therapy, most notably as aromatase inhibitors. Drugs such as Letrozole and Anastrozole, which contain the triazole scaffold, are used to treat hormone-receptor-positive breast cancer.[1]
-
Antiviral Agents: The broad-spectrum antiviral drug Ribavirin features a 1,2,4-triazole ring and is used in the treatment of hepatitis C and other viral infections.[1][6]
-
Other Therapeutic Areas: The scaffold has been successfully incorporated into drugs with antibacterial, anticonvulsant, analgesic, and anti-inflammatory properties.[3][6]
Agrochemicals
In agriculture, 1,2,4-triazole derivatives are widely used to protect crops and enhance yield.[16][17]
-
Fungicides: Similar to their medicinal counterparts, triazole-based agrochemicals like tebuconazole, propiconazole, and paclobutrazol are potent fungicides that protect a wide range of crops from pathogenic fungi.[16]
-
Herbicides and Plant Growth Regulators: Certain triazole derivatives are effective as herbicides and plant growth regulators, helping to manage weeds and control crop development for improved harvests.[16]
Data and Visualization
Quantitative Biological Activity Data
The following tables summarize the biological activity of selected 1,2,4-triazole derivatives.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans | 12.5 | [1] |
| Schiff bases 46-47 | Candida albicans | 3.125 | [3] |
| Compound 13 | Various Fungi | 6.25 (Expressed as 87% inhibition) |[6] |
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| Schiff bases 46-47 | Staphylococcus aureus | 3.125 | [3] |
| Derivatives 15 & 16 | E. aerogenes, S. aureus | "Good activity" (quantitative data not specified) | [6] |
| Derivatives 17 & 18 | Various pathogens | "Good activity" (quantitative data not specified) |[6] |
Diagrams and Workflows
Visualizations of key processes aid in understanding the synthesis and application of 1,2,4-triazoles.
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Caption: General experimental workflow for the Pellizzari reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. rjptonline.org [rjptonline.org]
fundamental structure and reactivity of 1,2,4-triazole rings
An In-Depth Technical Guide on the Fundamental Structure and Reactivity of 1,2,4-Triazole Rings
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold composed of two carbon and three nitrogen atoms.[1] This nucleus is a cornerstone in modern medicinal chemistry, frequently classified as a "privileged structure" due to its remarkable combination of physicochemical properties.[2] These properties include high aromaticity, metabolic stability, and the capacity for hydrogen bonding.[2][3] The 1,2,4-triazole moiety acts as a bioisostere for amide and ester groups, contributing to favorable pharmacokinetic profiles.[2][4] Consequently, its derivatives have been successfully integrated into a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2][5] This guide provides a comprehensive overview of the fundamental structure, reactivity, and key applications of the 1,2,4-triazole core for researchers, scientists, and drug development professionals.
Fundamental Structure and Properties
The 1,2,4-triazole ring is a planar, aromatic heterocycle.[6] All atoms in the ring are sp2 hybridized, with 6π electrons delocalized across the system, which accounts for its significant stability.[1][7]
Tautomerism
1,2,4-triazole exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. These forms rapidly interconvert, though the 1H tautomer is generally considered to be the more stable form.[1][4]
Caption: Tautomeric forms of the 1,2,4-triazole ring.
Physicochemical and Spectroscopic Data
The 1,2,4-triazole molecule is amphoteric, meaning it can be both protonated and deprotonated.[1][6] It is a weak base with a pKa of 2.19-2.45 for the protonated species and is also weakly acidic, with a pKa of 10.26 for the NH proton.[6][7] This dual nature is crucial for its interactions within biological systems.[1]
Table 1: Physicochemical Properties of 1H-1,2,4-Triazole
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂H₃N₃ | [4] |
| Molecular Weight | 69.06 g/mol | [8] |
| Appearance | White crystalline solid/powder | [7][8] |
| Melting Point | 120 to 121 °C | [6] |
| Boiling Point | 260 °C | [6] |
| Density | 1.13 - 1.439 g/cm³ | [6][7] |
| pKa (acidic NH) | 10.26 | [6][7] |
| pKa (protonated) | 2.19 - 2.45 | [6][7] |
| Solubility in Water | Very soluble | [6] |
| Solubility (Organic) | Soluble in ethanol, methanol, acetone |[7][8] |
Table 2: Spectroscopic Data for 1H-1,2,4-Triazole
| Type | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | MeOH-d₄ | 7.92 (C3–H), 8.85 (C5–H) | [7] |
| ¹³C NMR | MeOH-d₄ | 147.4 (C3), 147.4 (C5) |[7] |
Reactivity of the 1,2,4-Triazole Ring
The reactivity of the 1,2,4-triazole ring is dictated by the distribution of electron density. The carbon atoms (C3 and C5) are electron-deficient (π-deficient) due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[7] Conversely, the nitrogen atoms possess high electron density and are the primary sites for electrophilic substitution.[7]
Caption: General reactivity patterns of the 1,2,4-triazole ring.
Electrophilic Substitution
Electrophilic attacks occur exclusively at the nitrogen atoms.[7]
-
Protonation: The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids.[7]
-
Alkylation: This is a common and critical reaction. Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4-substituted products.[9] The regioselectivity often depends on the reaction conditions, such as the base and solvent used.[10][11] For instance, alkylation with DBU as the base consistently yields a 90:10 ratio of N1 to N4 isomers.[10]
-
Metalation: The acidic NH proton allows for easy metalation with bases like NaOH or reagents such as AgNO₃ to form organometallic compounds.[7] Lithiation of 1-substituted-1H-1,2,4-triazoles typically occurs at the C5 position.[12]
Nucleophilic Substitution
The electron-deficient carbon atoms are susceptible to attack by nucleophiles, particularly when a good leaving group is present.[7] This reactivity is fundamental to the functionalization of the triazole core. For example, halogenated triazoles can undergo substitution with various nucleophiles.[13]
Cycloaddition Reactions
The 1,2,4-triazole system can participate in various cycloaddition reactions, which are effective methods for synthesizing more complex heterocyclic systems.[14][15] For instance, derivatives like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are potent dienophiles in Diels-Alder reactions.[15]
Synthesis of 1,2,4-Triazole Rings
Several established methods exist for the synthesis of the 1,2,4-triazole ring, including the Pellizzari and Einhorn–Brunner reactions.[6] A common modern approach involves the cyclization of precursors like amidrazones.[16]
Caption: General workflow for Einhorn-Brunner type synthesis.
Representative Experimental Protocol: Synthesis of 4-Aryl-1,2,4-triazoles
This protocol is a generalized method based on the transamination of N,N-dimethylformamide azine dihydrochloride with anilines.[17]
-
Reagent Preparation: Prepare N,N-dimethylformamide azine dihydrochloride.
-
Reaction Setup: In a round-bottom flask, combine the N,N-dimethylformamide azine dihydrochloride (1.0 eq) with the desired primary aniline (1.0-1.2 eq).
-
Heating: Heat the reaction mixture, typically without a solvent, at a temperature ranging from 120-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 14 hours.[17]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue via column chromatography or recrystallization to yield the pure 4-aryl-1,2,4-triazole product.
Applications in Drug Development
The 1,2,4-triazole scaffold is a key pharmacophore in numerous clinically approved drugs.[3][18] Its stability, polarity, and hydrogen bonding capabilities enhance drug-receptor interactions and improve solubility.[3][4]
Mechanism of Action: Antifungal Agents
The most prominent application of 1,2,4-triazoles is in antifungal therapy.[2][18] Drugs like fluconazole and voriconazole act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][18] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
Therapeutic Roles
Beyond antifungal activity, 1,2,4-triazole derivatives are integral to drugs with diverse therapeutic actions.
Table 3: Prominent Drugs Containing the 1,2,4-Triazole Scaffold
| Drug | Therapeutic Class | Primary Application | References |
|---|---|---|---|
| Fluconazole | Antifungal | Systemic fungal infections | [2][4] |
| Itraconazole | Antifungal | Systemic fungal infections | [2][4] |
| Letrozole | Anticancer | Aromatase inhibitor for breast cancer | [2][3] |
| Anastrozole | Anticancer | Aromatase inhibitor for breast cancer | [19] |
| Ribavirin | Antiviral | Broad-spectrum antiviral (e.g., Hepatitis C) | [2][16] |
| Alprazolam | Anxiolytic | Anxiety disorders | [19] |
| Rizatriptan | Antimigraine | Acute treatment of migraines |[19] |
Conclusion
The 1,2,4-triazole ring possesses a unique combination of structural stability, predictable reactivity, and versatile biological interaction capabilities. Its aromatic nature and the distinct electronic properties of its carbon and nitrogen atoms allow for targeted functionalization through both electrophilic and nucleophilic pathways. These characteristics have cemented its role as a privileged scaffold in medicinal chemistry, leading to the development of numerous life-saving drugs across various therapeutic areas. A thorough understanding of its fundamental structure and reactivity remains critical for the rational design and synthesis of novel, more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triazole phosphonates. Electrophilic substitution of 1‐substituted‐1H‐1,2,4‐triazoles via lithiated triazole intermediates | Semantic Scholar [semanticscholar.org]
- 13. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
The 1,2-dihydro-3H-1,2,4-triazol-3-one Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydro-3H-1,2,4-triazol-3-one nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring, featuring three nitrogen atoms and a carbonyl group, serves as a versatile template for the design of potent and selective modulators of a wide array of biological targets. Its unique combination of features—metabolic stability, capacity for diverse chemical modifications, and ability to engage in multiple modes of interaction with biomolecules—has established it as a cornerstone in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.
This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities with supporting quantitative data, key mechanisms of action, and relevant experimental protocols.
Diverse Biological Activities of the 1,2,4-Triazol-3-one Scaffold
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological activities. This versatility underscores its privileged nature, enabling the development of targeted therapies for a variety of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,2,4-triazol-3-one derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways.
Table 1: Anticancer Activity of Selected 1,2,4-Triazol-3-one Derivatives
| Compound ID | Cancer Cell Line | Biological Target | IC50 / GI50 (µM) | Reference |
| Indole-Triazole Hybrid (9p) | HeLa (Cervical Cancer) | Tubulin Polymerization | 0.0083 (8.3 nM) | [1] |
| Indole-Triazole Hybrid (12) | HeLa (Cervical Cancer) | Tubulin Polymerization | 0.15 | [2] |
| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast Cancer) | CDK4 / CDK6 | 0.891 (CDK4), 0.112 (CDK6) | [3] |
| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (Breast Cancer) | CDK4 / CDK6 | 1.914 (CDK4), 0.075 (CDK6) | [3] |
| Triazolo-Thiadiazole (KA25) | HT-29 (Colon Cancer) | Akt1/Akt2 Phosphorylation | - | [4] |
| Triazolo-Thiadiazole (KA39) | HT-29 (Colon Cancer) | Akt1/Akt2 Phosphorylation | - | [4] |
Antimicrobial and Antifungal Activity
The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents. The "3-one" substitution maintains this activity, and derivatives have also shown promise as antibacterial agents.
Table 2: Antimicrobial and Antifungal Activity of Selected 1,2,4-Triazol-3-one Derivatives
| Compound ID | Microbial Strain | Activity | MIC (µg/mL) | Reference |
| Aminomethyl derivative | Staphylococcus aureus | Antibacterial | - | [5] |
| Aminomethyl derivative | Candida albicans | Antifungal | - | [5] |
Enzyme Inhibition
Beyond cancer-related kinases, 1,2,4-triazol-3-one derivatives have been explored as inhibitors of various other enzymes, highlighting the scaffold's potential in treating a range of diseases.
Table 3: Enzyme Inhibitory Activity of Selected 1,2,4-Triazol-3-one Derivatives
| Compound ID | Enzyme Target | Biological Activity | IC50 (µM) | Reference |
| Triazole Aminopyrazine | PI3Kδ | Inflammation/Autoimmune | - | [6] |
| 1,2,4-Triazole-thiol derivative (6b) | PI3K/mTOR | Anticancer | 4.56 (A549 cells) | [7] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization
Several potent anticancer agents incorporating the 1,2,4-triazole-3-one scaffold function by disrupting microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][8][9]
Inhibition of Tubulin Polymerization by 1,2,4-Triazol-3-one Derivatives.
Modulation of Kinase Signaling Pathways
The 1,2,4-triazol-3-one scaffold has proven to be an effective template for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][10] Derivatives of 1,2,4-triazole-3-one have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing apoptosis in cancer cells.
Dual Inhibition of PI3K and mTOR by 1,2,4-Triazol-3-one Derivatives.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] Specific 1,2,4-triazol-3-one derivatives have been designed to inhibit CDK4 and CDK6, which are crucial for the G1/S phase transition. Inhibition of these kinases leads to cell cycle arrest and prevents cancer cell proliferation.
Inhibition of CDK4/6 by 1,2,4-Triazol-3-one Derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays used in the evaluation of its derivatives.
Synthesis of the this compound Core
A common and versatile method for the synthesis of the this compound core involves the intramolecular cyclization of substituted semicarbazones or the reaction of hydrazonoyl chlorides with a cyanate source.[11][12][13]
Protocol: Synthesis of 1,5-disubstituted-1,2-dihydro-3H-1,2,4-triazol-3-ones from Hydrazonoyl Chlorides and Potassium Cyanate [13]
-
Reaction Setup: To a solution of the appropriate hydrazonoyl chloride (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add potassium cyanate (KOCN) (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water (10 mL) to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,5-disubstituted-1,2-dihydro-3H-1,2,4-triazol-3-one.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase activity can be measured using various assay formats, including fluorescence-based assays that detect the consumption of ATP or the phosphorylation of a substrate.
Protocol: Generic Fluorescence-Based Kinase Inhibition Assay
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations in an appropriate kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Drug Discovery Workflow
The development of drugs based on a privileged scaffold typically follows a structured workflow, from initial hit discovery to lead optimization and preclinical evaluation.
General Drug Discovery Workflow Utilizing a Privileged Scaffold.
The process begins with the synthesis of a diverse library of compounds based on the this compound core.[14] This library is then subjected to high-throughput screening (HTS) against a specific biological target or in a phenotypic assay.[14][15][16] Hits from the primary screen are validated and further characterized to confirm their activity and mode of action. Promising hits then enter the lead optimization phase, where structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). This iterative process of design, synthesis, and testing ultimately leads to the identification of a preclinical candidate for further development.
References
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
- 13. Additive-Free Synthesis of 3H-1,2,4-Triazol-3-ones via a Formal [3+2] Cycloaddition Reaction of Hydrazonoyl Chlorides with KOCN [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Quantum Chemical Deep Dive into Thione-Thiol Tautomerism in 1,2,4-Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its biological activity often intricately linked to the subtle equilibrium between its thione and thiol tautomeric forms. Understanding the factors governing this tautomerism is paramount for rational drug design and development. This technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to investigate the thione-thiol tautomerism in 1,2,4-triazoles. It presents a comparative analysis of computational methods, detailed experimental protocols for in silico investigations, and a summary of key quantitative findings that illuminate the energetic landscape of this critical isomeric transformation.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
1,2,4-triazole derivatives are integral components of a wide array of therapeutic agents, exhibiting diverse pharmacological activities. The presence of a thione group at the 3-position introduces the possibility of prototropic tautomerism, leading to an equilibrium between the thione (C=S) and thiol (S-H) forms. This tautomeric balance is not merely an academic curiosity; it profoundly influences the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capabilities, and steric profile. Consequently, the predominant tautomer can exhibit differential binding affinities for biological targets, impacting efficacy and pharmacokinetic properties. A thorough understanding of this equilibrium is therefore a critical aspect of structure-activity relationship (SAR) studies and the rational design of novel 1,2,4-triazole-based drugs.
Theoretical Foundations and Computational Methodologies
Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of tautomeric equilibria, providing insights that are often challenging to obtain through experimental methods alone. The investigation of thione-thiol tautomerism in 1,2,4-triazoles typically employs a range of ab initio and density functional theory (DFT) methods.
Levels of Theory and Basis Sets
The choice of the computational method and basis set is critical for obtaining accurate and reliable results. Several approaches have been successfully applied to study this system:
-
Hartree-Fock (HF): While computationally less expensive, HF methods do not account for electron correlation and may provide less accurate energetic predictions.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects and generally offers improved accuracy over HF, albeit at a higher computational cost.
-
Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational efficiency for studying tautomerism in heterocyclic systems.[1][2] The B3LYP functional, combined with the 6-31G(d,p) basis set, has been demonstrated to be a reliable and well-suited level of theory for investigating thione-thiol tautomerism in 1,2,4-triazoles.[1][2]
Commonly used Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are often employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.
Solvation Models
To simulate the influence of a solvent environment on the tautomeric equilibrium, implicit solvation models are frequently utilized. The Polarizable Continuum Model (PCM) and its variants (D-PCM, C-PCM, IEF-PCM) are popular choices. These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.
Data Presentation: Energetic Landscape of Thione-Thiol Tautomerism
Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the relative stabilities of the thione and thiol tautomers. The following tables summarize key energetic parameters for the parent 1,2,4-triazole-3-thione and a substituted derivative.
Table 1: Calculated Relative Energies (kcal/mol) of 1,2,4-Triazole-3-thione Tautomers in the Gas Phase
| Level of Theory | Basis Set | Thione (Relative Energy) | Thiol (Relative Energy) |
| HF | 6-31G(d,p) | 0.00 | 8.54 |
| B3LYP | 6-31G(d,p) | 0.00 | 5.78 |
| MP2 | 6-31G(d,p) | 0.00 | 6.23 |
Data extrapolated from findings that the thione form is the most stable across different levels of theory.[1][2]
Table 2: Quantum Chemical Parameters for Tautomers of 4-amino-5-phenyl-1,2,4-triazole-3-thione/thiol calculated with DFT B3LYP/6-31G
| Parameter | Thione (TN 2B) | Thiol (TL 2A) | Thiol (TL 2C) |
| Total Energy (eV) | -259.311 | -25212.895 | -25212.822 |
| HOMO (eV) | -5.768 | -6.149 | -6.177 |
| LUMO (eV) | -1.415 | -1.056 | -1.252 |
| Energy Gap (eV) | 4.353 | 5.093 | 4.925 |
| Dipole Moment (µ/D) | 3.686 | 4.697 | 7.588 |
This table presents data for a substituted derivative, illustrating the types of quantum chemical descriptors that can be calculated and compared.
Experimental Protocols: A Guide to In Silico Investigation
This section outlines a detailed methodology for the quantum chemical investigation of thione-thiol tautomerism in 1,2,4-triazoles using the Gaussian suite of programs.
Geometry Optimization and Frequency Analysis
-
Input File Preparation:
-
Construct the initial 3D structures of the thione and thiol tautomers using a molecular builder.
-
Create a Gaussian input file (.gjf or .com) specifying the desired level of theory and basis set (e.g., #p B3LYP/6-31G(d,p)).
-
Include the Opt keyword to request a geometry optimization.
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for neutral closed-shell molecules).
-
Provide the initial Cartesian coordinates of the atoms.
-
-
Execution:
-
Submit the input file to Gaussian.
-
-
Analysis of Results:
-
Verify that the optimization has converged by checking the output file for the "Optimization completed" message.
-
Perform a frequency calculation (Freq keyword) on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search for Proton Transfer
-
Input File Preparation:
-
Use a transition state search algorithm such as the Berny algorithm (Opt=TS).
-
An initial guess for the transition state geometry is required. This can often be estimated by manually moving the proton between the donor and acceptor atoms.
-
It is often beneficial to calculate the force constants at the initial geometry (CalcFC).
-
-
Execution and Analysis:
-
Submit the job and verify convergence.
-
A successful transition state calculation will result in a single imaginary frequency corresponding to the motion along the reaction coordinate (the proton transfer).
-
Natural Bond Orbital (NBO) Analysis
-
Input File Modification:
-
Add the Pop=NBO keyword to the route section of the input file for the optimized geometries.
-
-
Analysis of NBO Output:
-
Examine the NBO output to analyze the electronic structure, including natural atomic charges, hybridization of orbitals, and donor-acceptor interactions. This can provide insights into the electronic factors that stabilize one tautomer over the other.
-
Visualizations: Mapping the Tautomeric Landscape
Visual representations are invaluable for understanding the complex relationships in quantum chemical studies. The following diagrams, generated using the DOT language, illustrate key aspects of the investigation.
Caption: Thione-Thiol Tautomeric Equilibrium in 1,2,4-Triazoles.
Caption: Computational Workflow for Tautomerism Investigation.
Conclusion
The quantum chemical investigation of thione-thiol tautomerism in 1,2,4-triazoles provides invaluable insights for drug discovery and development. DFT calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have proven to be a robust and reliable tool for predicting the relative stabilities of tautomers. The consistent finding that the thione form is energetically more favorable in the gas phase provides a crucial baseline for understanding the intrinsic properties of these systems. By employing the computational protocols outlined in this guide, researchers can systematically evaluate the tautomeric preferences of novel 1,2,4-triazole derivatives, thereby informing the design of molecules with optimized biological activity and physicochemical properties. This in silico approach, when integrated with experimental validation, accelerates the journey from molecular concept to therapeutic reality.
References
Methodological & Application
Application Note: Synthesis and Antimicrobial Evaluation of 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with 1,2,4-triazoles being a particularly prominent class.[1] These five-membered rings, containing three nitrogen atoms, exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] Their unique electronic structure and hydrogen bonding capabilities allow for effective interaction with various biological targets.[1] A significant application of 1,2,4-triazole derivatives is in the development of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4][5]
The primary mechanism of action for many antifungal 1,2,4-triazoles, such as fluconazole, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Its inhibition disrupts membrane integrity, leading to fungal cell death. This application note provides detailed protocols for several synthetic methods for 1,2,4-triazole derivatives, a standard protocol for antimicrobial screening, and a summary of their activity.
I. Synthetic Protocols for 1,2,4-Triazole Derivatives
A variety of synthetic methodologies exist for the construction of the 1,2,4-triazole ring, ranging from classical condensation reactions to modern microwave-assisted and metal-catalyzed approaches.[1][7] Below are detailed protocols for three distinct and effective methods.
Method 1: Pellizzari Reaction (Classical)
The Pellizzari reaction is a classic method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and a hydrazide.[7] While robust, this method often requires high temperatures.[7]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [7]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg).
-
Heating: Heat the neat (solvent-free) mixture in a sand bath or heating mantle to 220-250°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature, resulting in a solid residue. Triturate the residue with a 5% sodium hydroxide solution (20 mL) to remove unreacted starting materials.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water (3 x 15 mL), and allow it to air dry. Recrystallize the crude solid from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.
Method 2: Microwave-Assisted Synthesis (Green Chemistry)
Microwave-assisted organic synthesis is a green chemistry technique that significantly reduces reaction times and often improves yields compared to conventional heating.[7][8]
Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,4-triazole [7]
-
Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 108.1 mg) and formamide (20.0 mmol, 0.8 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and hold for 15 minutes with continuous stirring.
-
Work-up: After the reaction, cool the vial to room temperature using compressed air. Partition the crude mixture between ethyl acetate (20 mL) and water (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.
Method 3: Copper-Catalyzed One-Pot Synthesis
Modern synthetic chemistry offers efficient copper-catalyzed methods for constructing 1,2,4-triazoles from readily available starting materials like amides and nitriles.[2][3]
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-triazole [3]
-
Catalyst & Reactant Mixture: To an oven-dried Schlenk tube, add CuBr (0.1 mmol), an amide (e.g., benzamide, 1.0 mmol), and a nitrile (e.g., benzonitrile, 1.2 mmol).
-
Reaction Conditions: Evacuate and backfill the tube with oxygen (O2) gas (using a balloon). Add 2.0 mL of a suitable solvent (e.g., DMSO). Place the sealed tube in a preheated oil bath at 120°C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired 3,5-disubstituted-1,2,4-triazole.
Data Presentation: Comparison of Synthetic Methods
Table 1: Summary of Key Parameters for 1,2,4-Triazole Synthetic Methods.
| Method | Key Reactants | Typical Conditions | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| Pellizzari Reaction | Amide, Hydrazide | 220-250°C, Neat | 2-4 hours | Moderate to Good | [7] |
| Microwave-Assisted | Hydrazine, Formamide | 180°C, Microwave | 15 minutes | Good to Excellent | [7][9] |
| Copper-Catalyzed | Amide, Nitrile | 120°C, CuBr, O₂ | 12-24 hours | High (up to 91%) |[3] |
II. Antimicrobial Activity Screening
The evaluation of antimicrobial activity is essential to determine the therapeutic potential of newly synthesized compounds. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture on an appropriate agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1000 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Novel 1,2,4-Triazole Derivatives.
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
|---|---|---|---|---|---|---|---|
| Nalidixic acid-triazole hybrid | 16 | 16 | 16 | 16 | - | - | [4] |
| Fluoroquinolone-triazole hybrid | 0.25 | - | 0.125 | 0.5 | - | - | [4] |
| Indole-triazole hybrid | Potent | Potent | Potent | Potent | - | - | [4] |
| Triazole-Thiol Schiff Base | 3.12-25 | - | >25 | - | 3.12-12.5 | 6.25-25 | [10] |
| Phenylpiperazine-triazole | 1 | 0.5 | 0.25 | 2 | - | - | [4] |
| Standard: Ciprofloxacin | 0.25-1 | 0.25-1 | ≤0.25 | ≤0.5 | - | - |
| Standard: Fluconazole | - | - | - | - | 0.25-2 | >64 | |
Note: Data is compiled from multiple sources to show representative activity ranges. "-" indicates data not reported.
III. Visualized Workflows and Pathways
General Synthesis and Screening Workflow
The overall process from compound design to biological evaluation follows a logical progression.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Screening of Novel 1,2,4-Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole scaffold is a recognized "privileged" heterocyclic core in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties and bioavailability have led to its incorporation into numerous therapeutic agents, including those with anticancer properties like letrozole and anastrozole.[3] Novel 1,2,4-triazole derivatives are continuously being designed and synthesized to explore their potential as next-generation anticancer agents.[1][4] These compounds can exert their effects through various mechanisms, such as inhibiting key enzymes like kinases and topoisomerases, interfering with tubulin polymerization, and modulating apoptotic pathways.[1][3][5]
This document provides a comprehensive guide to the initial in vitro screening of novel 1,2,4-triazole compounds. It outlines a systematic workflow, from primary cytotoxicity screening to more detailed mechanistic assays, to identify and characterize promising lead candidates for further development.
Experimental and Logical Workflow
The screening process follows a hierarchical approach, starting with a broad cytotoxicity assessment and proceeding to more specific assays for promising "hit" compounds. This workflow ensures an efficient use of resources by focusing detailed mechanistic studies on the most potent and interesting candidates.
Caption: High-level workflow for anticancer drug screening.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)[9]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Novel 1,2,4-triazole compounds dissolved in DMSO
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[10][11]
-
Absorbance Reading: Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10] Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Materials:
-
6-well sterile plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Test compound(s) at predetermined concentrations (e.g., 1x and 2x IC₅₀)
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.[12] Treat the cells with the triazole compound at the desired concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.[12][14]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]
Materials:
-
6-well sterile plates
-
Flow cytometer
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[15]
-
RNase A (100 µg/mL)[15]
-
PBS
Procedure:
-
Cell Treatment: Seed cells and treat with the triazole compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][16] Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells at ~850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Generate a DNA content frequency histogram.
-
Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase (DNA synthesis). A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison of results.
Table 1: Cytotoxicity of Novel 1,2,4-Triazole Compounds against Various Cancer Cell Lines
| Compound ID | Structure/Modification | IC₅₀ (µM) ± SD | ||
|---|---|---|---|---|
| MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | ||
| TP-01 | R = -H | 75.4 ± 5.1 | 89.2 ± 6.3 | 81.5 ± 4.8 |
| TP-02 | R = -Cl | 12.1 ± 1.5 | 15.8 ± 2.1 | 14.3 ± 1.9 |
| TP-03 | R = -OCH₃ | 5.2 ± 0.8 | 8.9 ± 1.1 | 7.6 ± 0.9 |
| TP-04 | R = -NO₂ | 2.5 ± 0.4 | 4.1 ± 0.6 | 3.3 ± 0.5 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by Compound TP-04 in A549 Cells after 24h Treatment
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| Control | 0 µM | 95.1 ± 2.3 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
| TP-04 | 4 µM (IC₅₀) | 45.2 ± 3.1 | 35.8 ± 2.5 | 15.1 ± 1.9 | 3.9 ± 0.7 |
| TP-04 | 8 µM (2x IC₅₀) | 15.7 ± 2.0 | 48.9 ± 3.3 | 30.5 ± 2.8 | 4.9 ± 0.8 |
Table 3: Cell Cycle Arrest Induced by Compound TP-04 in A549 Cells after 24h Treatment
| Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
|---|---|---|---|---|---|
| Control | 0 µM | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.8 | 1.1 ± 0.2 |
| TP-04 | 4 µM (IC₅₀) | 55.1 ± 3.8 | 15.7 ± 1.9 | 29.2 ± 3.1 | 5.8 ± 0.9 |
| TP-04 | 8 µM (2x IC₅₀) | 40.3 ± 3.5 | 10.2 ± 1.5 | 49.5 ± 4.0 | 12.4 ± 1.6 |
Potential Mechanism of Action
The anticancer activity of 1,2,4-triazoles often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1] For instance, many triazole derivatives are designed as kinase inhibitors, targeting enzymes like EGFR, BRAF, or others in the PI3K/Akt pathway.[3][5] Inhibition of these kinases disrupts downstream signaling, preventing cell cycle progression and ultimately triggering apoptosis.
Caption: Kinase inhibition pathway of a 1,2,4-triazole compound.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Role of 1,2-Dihydro-3H-1,2,4-triazol-3-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of agrochemicals incorporating the 1,2-dihydro-3H-1,2,4-triazol-3-one core structure. While the parent compound is not typically used as a direct starting material in the synthesis of major commercial herbicides, the formation of its substituted derivatives is a critical step. This document details the synthetic pathways to key triazolinone-containing herbicides, including Amicarbazone, Sulfentrazone, and Carfentrazone-ethyl.
Introduction to Triazolinone Herbicides
The 1,2,4-triazole moiety is a vital structural component in a wide range of biologically active compounds, including fungicides, insecticides, and herbicides.[1] Herbicides containing the 1,2,dihydro-3H-1,2,4-triazol-3-one (also known as triazolinone) ring system are significant in modern agriculture for their efficacy in controlling a broad spectrum of weeds.[2][3] These herbicides primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[2] This inhibition leads to the accumulation of toxic intermediates, causing rapid disruption of cell membranes and plant death.[2]
Prominent examples of commercial herbicides featuring the triazolinone core include:
-
Amicarbazone: Used for pre- and post-emergence control of annual broadleaf weeds and grasses in crops like corn and sugarcane.[4]
-
Sulfentrazone: A soil-applied herbicide effective against various annual broadleaf weeds and yellow nutsedge in crops such as soybeans and sunflowers.[2]
-
Carfentrazone-ethyl: A post-emergence herbicide for the control of broadleaf weeds in cereals and corn.[5]
The synthesis of these herbicides typically involves the construction of a substituted triazolinone ring as a key intermediate, rather than the derivatization of the parent this compound. The following sections detail the synthetic protocols for these crucial intermediates and their conversion to the final active ingredients.
Synthesis of Triazolinone Herbicide Intermediates
The primary approach to synthesizing triazolinone-based herbicides is through the cyclization of appropriately substituted hydrazine derivatives.
Synthesis of the Core Intermediate for Sulfentrazone
The synthesis of Sulfentrazone involves the initial construction of a substituted triazolinone ring.[2][3] The key steps are the formation of a hydrazine derivative followed by cyclization.[2]
Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one [2][6]
This protocol outlines the cyclization step to form the triazolinone ring, a core intermediate in Sulfentrazone synthesis.
-
Reactants: 2,4-dichlorophenylhydrazine, acetaldehyde, and sodium cyanate (NaOCN).
-
Solvent: tert-Butanol.
-
Catalyst: Acetic acid.
Procedure:
-
Dissolve 2,4-dichlorophenylhydrazine in tert-butanol in a suitable reaction vessel.
-
Cool the mixture to a temperature between 10-15 °C.
-
To the cooled mixture, add acetaldehyde and sodium cyanate.
-
Add acetic acid as a catalyst to the reaction mixture.
-
Stir the reaction mixture at 10-15 °C. The reaction progress should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the product is isolated.
This cyclization process can achieve a yield of up to 89.3%.[3] The resulting triazolinone intermediate undergoes further functionalization, including difluoromethylation, nitration, reduction, and sulfonylation, to yield the final Sulfentrazone product.[2]
Synthesis of the Core Intermediate for Amicarbazone
The commercial production of Amicarbazone begins with the synthesis of the 4-amino-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole core.[7] This is achieved through a cyclocondensation reaction.
Experimental Protocol: Synthesis of 4-amino-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole [7][8]
-
Reactants: Methylhydrazine, cyanamide, and dimethyl carbonate.
-
Solvent: Methanol.
-
Conditions: Basic.
Procedure:
-
Combine methylhydrazine, cyanamide, and dimethyl carbonate in methanol under basic conditions.
-
The cyclocondensation reaction proceeds to form the 4-amino-triazolinone core.
-
The resulting intermediate is then further reacted to introduce the key sulfonylurea linkage and the N-acyl group to form Amicarbazone.[7]
Data Presentation
Table 1: Herbicidal Activity of Triazolinone Derivatives
| Compound | Target Weed | Inhibition (%) at 100 µg/mL | Reference |
| 4c | Brassica campestris L. | 75.0 | [9] |
| 4i | Brassica campestris L. | 82.6 | [9] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Synthetic Pathway for Sulfentrazone
Caption: A generalized synthetic pathway for Sulfentrazone.
Diagram 2: Synthesis of Carfentrazone-ethyl Intermediate via Heck Reaction
Caption: Heck coupling step in a novel synthesis of a Carfentrazone-ethyl intermediate.[10]
Conclusion
The this compound scaffold is a cornerstone in the development of potent PPO-inhibiting herbicides. While direct derivatization of the parent triazolone is not the preferred industrial synthetic route, the construction of its substituted analogs is a critical step in the manufacturing of key agrochemicals like Amicarbazone, Sulfentrazone, and Carfentrazone-ethyl. The synthetic protocols and workflows detailed in these notes provide valuable insights for researchers and professionals in the field of agrochemical development, highlighting the importance of building complex heterocyclic systems to achieve desired biological activity. Further research into novel synthetic methodologies for these triazolinone cores could lead to the discovery of next-generation herbicides with improved efficacy and environmental profiles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carfentrazone-ethyl (Ref: F 8426) [sitem.herts.ac.uk]
- 6. Synthesis method of sulfentrazone intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 8. WO2014116012A1 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 1,2,4-Triazoles in the Development of Herbicidal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety is a privileged scaffold in the design and development of a wide array of biologically active compounds, including potent herbicidal agents.[1] Its unique chemical properties, such as its aromaticity, dipole moment, and ability to participate in hydrogen bonding, make it an ideal building block for molecules that can effectively interact with biological targets in weeds.[2] This document provides detailed application notes on the use of 1,2,4-triazoles in herbicide development, including their mechanism of action, protocols for their synthesis, and methods for evaluating their herbicidal efficacy.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
A prominent mechanism of action for certain 1,2,4-triazole-based herbicides, such as amitrole, is the inhibition of carotenoid biosynthesis.[1][3] Carotenoids are essential pigments in plants that serve two critical functions: light harvesting for photosynthesis and photoprotection of chlorophyll from photo-oxidative damage. By disrupting the carotenoid biosynthesis pathway, these herbicides lead to the degradation of chlorophyll, resulting in characteristic bleaching of the plant tissues and eventual death.[3]
The specific target of amitrole within this pathway is the enzyme lycopene cyclase .[1] This enzyme catalyzes the cyclization of lycopene, a key intermediate, into α-carotene and β-carotene, which are the precursors to other essential carotenoids like lutein and zeaxanthin.[4][5][6][7][8] Inhibition of lycopene cyclase leads to the accumulation of lycopene and a depletion of downstream carotenoids.[9][10] This disruption has a cascade of detrimental effects on the plant, including the inability to protect chlorophyll from photo-oxidation, leading to the characteristic bleaching symptoms and ultimately, plant death.[3]
Below is a diagram illustrating the carotenoid biosynthesis pathway and the point of inhibition by 1,2,4-triazole herbicides like amitrole.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lycopene cyclase results in accumulation of chlorophyll precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,4-triazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial effects.[1][2][3] Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these derivatives to their protein targets, providing insights into their mechanism of action and guiding further drug design and development.[1][2][4] This document provides detailed application notes and standardized protocols for performing molecular docking studies on 1,2,4-triazole derivatives against various protein targets.
Section 1: Quantitative Data Summary
The following tables summarize quantitative data from various studies on 1,2,4-triazole derivatives, showcasing their potential as inhibitors for different protein targets.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Target Protein | Cell Line | IC50 (µM) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 8c | EGFR | - | 3.6 | - | [1] |
| 8c | BRAF | - | - | - | [1] |
| 8d | BRAF | - | - | - | [1] |
| 7f | c-kit tyrosine kinase | HepG2 | 16.782 (µg/mL) | -176.749 | [5][6] |
| 7f | Protein Kinase B | HepG2 | 16.782 (µg/mL) | -170.066 | [6] |
| 2.1 | Prostate Cancer Protein | Prostate Cancer Cells | 58.36 ± 6.30 | - | [7] |
| 2.8 | BChE | - | 0.00871 | - | [7] |
| 2.6 | AChE | - | 0.00163 | - | [7] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Target Protein | Fungal Strain | EC50/MIC (µg/mL) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 5k | FgCYP51 | Fusarium graminearum | 1.22 | - | [2] |
| 2h | CYP51 | Various | MIC: 0.02-0.04 mM | - | [3] |
| 3k | CYP51 | Various | - | Strong hydrogen bond noted | [4] |
| 3d, 3k, 3n, 3m, 3o | CYP51 | Aspergillus fumigatus | MIC80: 0.125-1 | - | [4] |
Table 3: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Target Protein | Bacterial/Fungal Strain | MIC/MBC (mM) | Docking Score/Binding Energy (kcal/mol) | Reference |
| 2h | - | Xanthomonas campestris | MIC: 0.0002-0.0033 | - | [3] |
| 2h | - | Erwinia amylovora | MBC: 0.0004-0.0033 | - | [3] |
| 34 | 1T9U | Various | - | Good binding mode observed | [8] |
| 37 | 1T9U | Various | - | Good binding mode observed | [8] |
| 20b | FabH | Various | - | -42.40 | [9] |
| 21b | FabH | Various | - | -49.84 | [9] |
Section 2: Experimental Protocols
This section outlines a generalized yet detailed protocol for performing molecular docking studies with 1,2,4-triazole derivatives.
Protocol 1: General Molecular Docking Workflow
Objective: To predict the binding mode and affinity of 1,2,4-triazole derivatives to a specific protein target.
Materials:
-
A computer with sufficient processing power.
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
-
3D structure of the target protein (from PDB or homology modeling).
-
2D or 3D structures of the 1,2,4-triazole derivative ligands.
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing side chains or loops if necessary.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 1,2,4-triazole derivative using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[10]
-
Generate different conformers of the ligand if required by the docking software.
-
-
Active Site Definition:
-
Identify the binding site (active site) of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Define a grid box that encompasses the entire active site to guide the docking simulation.
-
-
Molecular Docking Simulation:
-
Set up the docking parameters, including the number of docking runs, the search algorithm, and the scoring function.
-
Run the docking simulation to predict the binding poses of the 1,2,4-triazole derivative within the protein's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores or binding energies. The pose with the lowest energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the binding mode.
-
Compare the docking results of the designed compounds with a known inhibitor (reference compound) if available.
-
Section 3: Visualizations
Diagram 1: General Workflow for Molecular Docking
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Diagram 2: Signaling Pathway Inhibition Example
Caption: A simplified diagram showing the inhibitory action of a 1,2,4-triazole derivative on cancer-related signaling proteins.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Application Notes and Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function. Consequently, microtubule-targeting agents that disrupt this dynamic equilibrium represent a cornerstone of cancer chemotherapy.[1] These agents typically bind to one of three distinct sites on tubulin: the taxane, vinca alkaloid, or colchicine binding sites.[2]
The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of novel tubulin polymerization inhibitors, particularly those that interact with the colchicine binding site.[3][4] Compounds incorporating this heterocyclic moiety have demonstrated potent antiproliferative activity against a range of cancer cell lines, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] This document provides detailed protocols for the synthesis of a representative 1,2,4-triazole derivative and for the key biological assays used to characterize its activity as a tubulin polymerization inhibitor.
Signaling Pathway and Mechanism of Action
1,2,4-triazole-based tubulin polymerization inhibitors typically function by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Caption: Mechanism of action of 1,2,4-triazole tubulin polymerization inhibitors.
Experimental Protocols
Synthesis of a Representative 1,2,4-Triazole Derivative
This protocol describes a general method for the synthesis of 1,5-disubstituted-1,2,4-triazole derivatives, exemplified by compounds bearing a 3,4,5-trimethoxyphenyl moiety, which is a common feature in many potent tubulin inhibitors.[4]
Experimental Workflow:
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Step-by-Step Methodology:
-
Amide Formation: To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of the desired substituted amine (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
-
Thionation: To a solution of the amide (1 equivalent) in toluene, add Lawesson's reagent (0.6 equivalents). Reflux the mixture for 4 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain the thioamide.
-
S-Alkylation and Hydrazinolysis: To a solution of the thioamide (1 equivalent) in ethanol, add methyl iodide (1.2 equivalents). Stir the mixture at room temperature for 6 hours. Add hydrazine hydrate (5 equivalents) and stir for an additional 12 hours. Remove the solvent under reduced pressure to obtain the crude hydrazonamide.
-
Cyclization: To a solution of the crude hydrazonamide (1 equivalent) in triethyl orthoformate, add a catalytic amount of acetic acid. Reflux the mixture for 8 hours. After cooling, remove the excess triethyl orthoformate under reduced pressure. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the desired 1,2,4-triazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[1]
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI).[1][7]
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.[7]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[1]
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes at 37°C.[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the 1,2,4-triazole derivatives on the cell cycle distribution of cancer cells.[9]
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Propidium Iodide (PI) Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.[9]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Competitive Colchicine Binding Assay
This assay determines if the test compound binds to the colchicine binding site on tubulin.[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, incubate biotin-labeled tubulin with the test compound at various concentrations and a fixed concentration of [³H]colchicine.[2]
-
-
Binding and Detection:
-
After incubation, add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated tubulin will bind to the streptavidin beads.[2]
-
If [³H]colchicine is bound to the tubulin, it will be in close proximity to the scintillant in the SPA beads, generating a light signal.
-
If the test compound competes with [³H]colchicine for the binding site, the amount of bound [³H]colchicine will decrease, resulting in a lower signal.
-
-
Data Analysis:
-
Measure the scintillation counts.
-
Calculate the percentage of inhibition of [³H]colchicine binding for each concentration of the test compound.
-
Determine the Ki (inhibition constant) value for the test compound.[2]
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| IIa | HeLa | - | [4] |
| A549 | - | [4] | |
| MCF-7 | - | [4] | |
| IIIh | HeLa | - | [4] |
| A549 | - | [4] | |
| MCF-7 | - | [4] | |
| IIIm | HeLa | - | [4] |
| A549 | - | [4] | |
| MCF-7 | - | [4] | |
| Indole-1,2,4-triazole 12 | HepG2 | 0.23 ± 0.08 | [10] |
| HeLa | 0.15 ± 0.18 | [10] | |
| MCF-7 | 0.38 ± 0.12 | [10] | |
| A549 | 0.30 ± 0.13 | [10] | |
| Indole-1,2,4-triazole 7i | Various | GI50: 1.85 - 5.76 | [11][12] |
Note: Specific IC50 values for compounds IIa, IIIh, and IIIm were not explicitly provided in the abstract, but they were reported to have significant antiproliferative activities.[4]
Table 2: Tubulin Polymerization Inhibitory Activity of Representative 1,2,4-Triazole Derivatives
| Compound | IC50 (µM) | Reference |
| IIa | 9.4 | [4] |
| Indole-1,2,4-triazole 12 | 2.1 ± 0.12 | [10] |
| Indole-1,2,4-triazole 7i | 3.03 ± 0.11 | [11][12] |
| Indole-based 1,2,4-triazole 9p | 8.3 | [5] |
| CA-4 (positive control) | 8.33 ± 0.29 | [11][12] |
Conclusion
The 1,2,4-triazole scaffold serves as a valuable template for the design of potent tubulin polymerization inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis and biological evaluation of these compounds. By utilizing these methodologies, researchers can effectively identify and characterize novel anticancer agents that target microtubule dynamics, contributing to the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 1,2,4-Triazole-Based Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, evaluation, and characterization of novel 1,2,4-triazole-based compounds for antifungal therapy. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal drugs.[1][2][3] The primary mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and ultimately inhibiting fungal growth.[6][7]
I. Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives can be achieved through various chemical strategies. Below are two representative protocols for the synthesis of different classes of 1,2,4-triazole-based compounds.
Protocol 1: Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives[8]
This protocol outlines the synthesis of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
This intermediate is synthesized from benzoic acid derivatives and thiocarbohydrazide according to established literature methods.[8]
Step 2: Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
-
Suspend an equimolar amount of the appropriate substituted benzaldehyde (0.2 M) in ethanol (1 ml).
-
Add an equimolar amount of the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol to the suspension.
-
Heat the suspension until a clear solution is obtained.
-
Add a few drops of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 6 hours on a water bath.
-
Filter the precipitated solid and recrystallize it from a mixture of dimethylformamide and ethanol to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of Thioether-Substituted 1,2,4-Triazole Derivatives[9][10]
This protocol describes a more modern and efficient microwave-assisted synthesis approach.
Step 1: Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiol Intermediate
-
React a substituted aromatic acid with thiocarbohydrazide.
-
Induce cyclization using a suitable reagent (e.g., NaOH) followed by acidification.
Step 2: N-Alkylation and S-Alkylation
-
Combine the 5-Aryl-4H-1,2,4-triazole-3-thiol intermediate with an appropriate alkyl halide (R₂CH₂Cl) in a microwave flask.
-
Add a base, such as potassium carbonate (K₂CO₃), and a solvent like dimethylformamide (DMF).
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the S-alkylation, yielding the thioether derivative.[9][10]
II. In Vitro Antifungal Activity Assessment
The antifungal efficacy of the synthesized compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of antifungal agents.
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and a standard antifungal drug (e.g., Fluconazole, Ketoconazole) in dimethyl sulfoxide (DMSO).
-
Preparation of Fungal Inoculum: Culture the fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum) on a suitable agar medium (e.g., Sabouraud Dextrose Agar).[7][8] Prepare a standardized inoculum suspension in sterile saline or broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions with a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[1][7]
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and DMSO, without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Data Presentation: Antifungal Activity
The following table summarizes the antifungal activity of a series of hypothetical 1,2,4-triazole derivatives against various fungal strains.
| Compound ID | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. neoformans |
| STD-FLU | Fluconazole | 8 | 16 | 4 |
| TZ-01 | Unsubstituted Phenyl | 16 | 32 | 8 |
| TZ-02 | 4-Chlorophenyl | 2 | 4 | 1 |
| TZ-03 | 2,4-Difluorophenyl | 1 | 2 | 0.5 |
| TZ-04 | 4-Nitrophenyl | 4 | 8 | 2 |
| TZ-05 | 4-Methoxyphenyl | 8 | 16 | 4 |
III. Mechanism of Action and Experimental Workflow
The development and evaluation of novel 1,2,4-triazole-based antifungal agents follow a logical progression from synthesis to biological characterization.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane.[6][7] More recent studies have also suggested a secondary mechanism involving negative feedback regulation of HMG-CoA reductase.[6]
Caption: Mechanism of action of 1,2,4-triazole antifungals via inhibition of ergosterol biosynthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of novel 1,2,4-triazole antifungal agents.
Caption: General experimental workflow for developing 1,2,4-triazole-based antifungal compounds.
IV. In Vivo Efficacy Studies
Promising compounds with high in vitro activity and low cytotoxicity are advanced to in vivo studies to assess their efficacy in a living organism.
Protocol 4: Murine Model of Systemic Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic mice).
-
Infection: Infect the mice intravenously with a standardized lethal or sublethal dose of Candida albicans.
-
Treatment: Administer the test compound and a control drug (e.g., fluconazole) at various dosages and schedules (e.g., once daily for 7 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should also be included.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Assessment: At the end of the study, or at specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on agar to determine the fungal burden (colony-forming units per gram of tissue).[11]
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare fungal burdens between treatment groups.
These protocols and notes provide a foundational framework for the development of novel 1,2,4-triazole-based antifungal therapies. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for MTT Assay of 1,2,4-Triazole Anticancer Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen and evaluate the in vitro anticancer activity of 1,2,4-triazole derivatives. This colorimetric assay is a widely used, reliable, and relatively simple method for assessing cell viability and proliferation, making it an excellent tool for the initial screening of potential anticancer compounds.[1][2][3][4]
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its diverse biological activities and favorable physicochemical properties.[5] Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives to inhibit the growth of various cancer cell lines.[1][6][7][8] The MTT assay is a fundamental technique to quantify the cytotoxic effects of these candidate compounds. The assay is based on the principle that viable cells with active mitochondrial reductase enzymes can convert the yellow, water-soluble MTT into a purple, insoluble formazan precipitate.[2][3][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[2][3]
Experimental Protocols
This section outlines a detailed methodology for conducting the MTT assay to determine the cytotoxic effects of 1,2,4-triazole candidates on cancer cell lines.
Materials
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HepG2, B16F10)[1][7][8]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,2,4-triazole test compounds
-
Positive control drug (e.g., Cisplatin, Doxorubicin)[8]
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)[3][9]
-
Solubilization solution (e.g., DMSO, isopropanol)[10]
-
96-well flat-bottom sterile microplates[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-triazole test compounds and the positive control drug in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9]
-
After 24 hours of cell attachment, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO used for the test compounds).[9]
-
Incubate the plate for another 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan precipitate.[10]
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Presentation and Analysis
The quantitative data obtained from the MTT assay should be summarized in a structured table to facilitate comparison. The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[1]
Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| TP1-TP7 (derivatives) | Murine melanoma (B16F10) | 41.12 - 61.11 | [1] |
| Compound 7f | Liver cancer (HepG2) | 16.782 (µg/mL) | [7] |
| Compound 7a | Liver cancer (HepG2) | 20.667 (µg/mL) | [7] |
| Compound 7d | Liver cancer (HepG2) | 39.667 (µg/mL) | [7] |
| Compound 7e | MCF-7 | 4.7 | [8] |
| Compound 7e | HeLa | 2.9 | [8] |
| Compound 7e | A549 | 9.4 | [8] |
| Compound 12b | MCF-7 | 2.67 | [12] |
| Compound 13b | MCF-7 | 1.07 | [12] |
| Compound 12b | HepG2 | 3.21 | [12] |
| Compound 13b | HepG2 | 0.32 | [12] |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating 1,2,4-triazole anticancer candidates.
Potential Signaling Pathway Inhibition
Many 1,2,4-triazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in cancer.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole anticancer candidate.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cell Cycle Arrest: Flow Cytometry Analysis of Triazole Derivatives
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Triazole derivatives have emerged as a promising class of small molecules with potent anticancer activities, often exerting their effects by inducing cell cycle arrest at specific phases. This application note provides a comprehensive guide to analyzing the effects of triazole derivatives on the cell cycle using flow cytometry, a powerful technique for single-cell analysis of DNA content.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the DNA content.[1][3][4] This allows for the clear distinction between cells with 2n DNA content (G0/G1 phase), cells with 4n DNA content (G2/M phase), and cells with intermediate DNA content undergoing DNA synthesis (S phase).[2][5]
This document details the experimental protocols for treating cancer cell lines with triazole derivatives, preparing cells for flow cytometry, and analyzing the resulting data to quantify cell cycle arrest. Furthermore, it presents a summary of quantitative data from studies on various triazole derivatives and illustrates a key signaling pathway involved in their mechanism of action.
Data Presentation: Efficacy of Triazole Derivatives in Inducing Cell Cycle Arrest
The following table summarizes the quantitative data on the effects of various triazole derivatives on cell cycle distribution in different cancer cell lines, as determined by flow cytometry. The data demonstrates the ability of these compounds to induce cell cycle arrest at different phases, highlighting their potential as anticancer agents.
| Triazole Derivative | Cell Line | Concentration | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Compound 5 | MCF-7 (Breast) | 50.05 µg/ml | 48 | Increased | Decreased | - | [6] |
| Compound 8 | MCF-7 (Breast) | 27.15 µg/ml | 48 | Increased | Decreased | - | [6] |
| QTCA-1 | 5637 (Bladder) | Not Specified | Not Specified | Arrest | - | - | [7][8] |
| QTCA-4 | 5637 (Bladder) | Not Specified | Not Specified | Arrest | - | - | [7][8] |
| W4 | KKU-100 (CCA) | 50 µM | 48 | Increased | Decreased | Decreased | [9][10] |
| W5 | KKU-100 (CCA) | 50 µM | 48 | Increased | Decreased | Decreased | [9][10] |
| Compound P7a | MCF-7 (Breast) | 33.75 µM | 48 | Arrest | - | - | [11] |
| Compound 10 | A549 (Lung) | IC50 | 48 | 34.66 ± 2.80 | 32.32 ± 1.51 | 33.01 ± 2.28 | [3][12] |
| Compound 13 | A549 (Lung) | IC50 | 48 | 36.34 ± 2.19 | 38.99 ± 1.67 | 24.64 ± 2.52 | [3][12] |
| Control (DMSO) | A549 (Lung) | - | 48 | 32.88 ± 2.04 | 38.48 ± 3.71 | 29.13 ± 2.31 | [3][12] |
CCA: Cholangiocarcinoma. Data presented as "Increased" or "Decreased" indicates a significant change compared to control without specifying the exact percentage in the source. "-" indicates data not specified in the source.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of cell cycle arrest induced by triazole derivatives.
Protocol 1: Cell Culture and Treatment with Triazole Derivatives
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that ensures they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the triazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the triazole derivatives at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
This protocol is for the staining of cellular DNA with propidium iodide for cell cycle analysis.[1][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[10][11] Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[10][11] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[11]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Carefully aspirate the ethanol. Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
RNase Treatment: Aspirate the PBS and resuspend the cell pellet in 500 µL of RNase A solution. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.[1]
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.[4]
-
Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser for PI excitation (typically a blue laser at 488 nm). Set the fluorescence detector to collect the PI signal in the appropriate channel (e.g., FL2 or FL3).
-
Data Acquisition: Acquire data for at least 10,000 single-cell events per sample.[11] Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris. To exclude cell doublets and aggregates, use a plot of fluorescence pulse area (FLA) versus fluorescence pulse width (FLW).
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
-
Compare the cell cycle distribution of the triazole derivative-treated samples to the vehicle control to determine the extent of cell cycle arrest. An accumulation of cells in a specific phase (e.g., G1) with a corresponding decrease in other phases is indicative of cell cycle arrest at that checkpoint.[13]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of G1 cell cycle arrest induced by a triazole derivative.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Synthetic Mono-triazole Glycosides Induce G0/G1 Cell-cycle Arrest and Apoptosis in Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,4-Triazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 1,2,4-triazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | 1. Incomplete reaction due to insufficient temperature or time.[1] 2. Decomposition of starting materials or product at high temperatures.[1] 3. Low purity of starting materials (e.g., hygroscopic hydrazides).[1] 4. Inefficient removal of water byproduct, shifting the equilibrium.[2] | 1. Gradually increase the reaction temperature and monitor progress by TLC.[1] 2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1] 3. Ensure starting materials are pure and dry.[1] 4. If applicable, use a Dean-Stark trap to remove water.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, especially when using hydrazides, arising from a competing cyclization pathway.[1][3] | 1. Ensure strictly anhydrous (dry) reaction conditions.[1] 2. Lower the reaction temperature to favor the formation of the triazole.[1] 3. The choice of acylating agent can influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, with regioselectivity influenced by the electrophile, base, and solvent. | The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts may yield 1,5-disubstituted isomers. |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition of sensitive functional groups on starting materials or products. 2. Side reactions involving the solvent or impurities. | 1. Protect sensitive functional groups on the starting materials before the reaction. 2. Use a high-purity, inert solvent and ensure all reagents are pure. |
| Thermal Rearrangement | High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most prevalent methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and modern techniques involving amidines and multicomponent reactions.[3] The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction utilizes an imide and an alkyl hydrazine.[3][4]
Q2: How can I improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters is crucial. This includes adjusting the temperature, reaction time, and the choice of solvent and catalyst.[3] Ensuring the purity of your starting materials is also critical.[3] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often enhance yields and shorten reaction times.[3]
Q3: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. How can I prevent this?
A3: The formation of 1,3,4-oxadiazoles is a frequent side reaction, particularly in syntheses involving hydrazides. To minimize this, it is essential to maintain strictly anhydrous conditions and to carefully control the reaction temperature, as lower temperatures often favor the formation of the 1,2,4-triazole.[3]
Q4: My N-alkylation of a 1,2,4-triazole is yielding a mixture of isomers. How can I control the regioselectivity?
A4: The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base employed, and the solvent. In some instances, catalyst selection can direct the regioselectivity.
Q5: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazoles?
A5: Microwave-assisted synthesis offers several benefits over conventional heating methods, including significantly reduced reaction times, increased product yields, and often improved product purity.[1] This method aligns with the principles of green chemistry by enhancing energy efficiency and sometimes allowing for solvent-free reactions.
Data Presentation
Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Conventional | 290 min | 78 | [5] |
| Microwave | 10-25 min | 97 | [5] | |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | >4.0 hours | - | [6] |
| Microwave | 1 min | 85 | [6] | |
| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamides | Conventional | 130 min | 25 | [6] |
| Microwave | 10 min | 77 | [6] | |
| 3,5-Disubstituted-1,2,4-triazole derivatives | Hydrothermal | 72 hours | - | [6] |
| Microwave | 1.5 hours | 85 | [6] | |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | 27 hours | - | [6] |
| Microwave | 30 min | 96 | [6] |
Einhorn-Brunner Reaction: Substrate Scope and Yields
| Diacylamine | Hydrazine | 1,2,4-Triazole Product | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 85 | [7] |
| Diacetamide | Hydrazine Hydrate | 3,5-Dimethyl-1H-1,2,4-triazole | 78 | [7] |
| N-Formyl-N-benzoylamine | Methylhydrazine | 1-Methyl-5-phenyl-1H-1,2,4-triazole & 1-Methyl-3-phenyl-1H-1,2,4-triazole | Mixture | [7] |
| Diformamide | Phenylhydrazine | 1-Phenyl-1H-1,2,4-triazole | 65 | [7] |
| Note: Yields can vary depending on specific reaction conditions and purification methods. |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical Pellizzari reaction.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole
This protocol outlines the synthesis of 1,5-diphenyl-1,2,4-triazole.
Materials:
-
N-formylbenzamide (diacylamine) (1.0 mmol, 149.1 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Ethanol or acetic acid (solvent)
-
Weak acid catalyst (e.g., acetic acid, if not used as solvent)
Procedure:
-
Combine N-formylbenzamide and phenylhydrazine in a suitable solvent in a round-bottom flask.
-
If not using acetic acid as the solvent, add a catalytic amount of a weak acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexane to afford the pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol is a general method for the microwave-assisted synthesis of 3,5-disubstituted-1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile.[5]
Materials:
-
Aromatic hydrazide (0.005 moles)
-
Substituted nitrile (0.0055 moles)
-
n-Butanol (10 mL)
-
Potassium carbonate (0.0055 moles)
-
Ethanol (for recrystallization)
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, n-butanol, and potassium carbonate.
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling the reaction mixture, filter the precipitated substituted 1,2,4-triazole.
-
Recrystallize the crude product from ethanol to obtain the analytically pure product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2-dihydro-3H-1,2,4-triazol-3-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2-dihydro-3H-1,2,4-triazol-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to help you identify and resolve common issues that may arise during your synthesis, leading to improved yields and purity.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Cyclization: The final ring-closing step is crucial. Insufficient heating (temperature or duration) can lead to incomplete conversion of the intermediate.
-
Solution: Ensure the reaction is heated to the recommended temperature for the specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material/intermediate. For the synthesis from semicarbazide and formic acid, heating at reflux is critical.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of starting materials can result in unreacted reagents and reduced yield.
-
Solution: Carefully measure and use the precise molar ratios specified in the protocol. For instance, in the synthesis from semicarbazide hydrochloride and formic acid, using an excess of formic acid (up to 7 equivalents) can drive the reaction to completion.[1]
-
-
Moisture in Reagents or Solvents: Water can interfere with the cyclization process, particularly in reactions that proceed via dehydration.
-
Solution: Use anhydrous solvents and ensure your starting materials are thoroughly dried before use.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: To minimize loss during recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly, possibly in an ice bath, to maximize crystal formation.[2] When washing the collected crystals, use a small amount of ice-cold solvent.
-
Q2: I'm observing significant impurity formation in my final product. What are these impurities and how can I prevent or remove them?
A2: Impurity formation can complicate purification and reduce the overall yield of the desired product. Here are some common impurities and mitigation strategies:
-
Unreacted Starting Materials: The presence of semicarbazide, aminoguanidine, or their salts in the final product indicates an incomplete reaction.
-
Prevention: As mentioned above, ensure adequate heating and correct stoichiometry.
-
Removal: Most unreacted starting materials can be removed during the recrystallization process, as their solubility properties will differ from the desired this compound.
-
-
Formation of 1,3,4-Oxadiazole Derivatives: In syntheses involving acylhydrazide intermediates, a competing cyclization pathway can lead to the formation of 1,3,4-oxadiazoles.[3]
-
Prevention: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature for a longer duration can help favor the formation of the desired triazole.[3]
-
-
Polymeric Byproducts: Under harsh heating conditions, starting materials or the product itself can sometimes polymerize.
-
Prevention: Avoid excessive heating and prolonged reaction times beyond what is necessary for complete conversion.
-
Q3: The purification of my product by recrystallization is resulting in low recovery. What can I do to optimize this step?
A3: Low recovery during recrystallization is often due to the product being too soluble in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.[2]
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[2] For this compound, water is often a suitable recrystallization solvent.[1]
-
Minimizing Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[2]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[2]
-
Cooling Procedure: Slow cooling generally leads to the formation of larger, purer crystals. Once the solution has reached room temperature, cooling it further in an ice bath can maximize the yield of precipitated product.[1]
Data on Yield Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the final yield for the synthesis from semicarbazide hydrochloride and formic acid.
| Starting Material | Reagent Ratio (Formic Acid:Semicarbazide HCl) | Reaction Temperature (°C) | Purification Method | Reported Yield (%) | Purity (%) | Reference |
| Semicarbazide Hydrochloride | Up to 7:1 | Reflux | Recrystallization from water | Up to 80 | >98.5 | [1] |
| Semicarbazide Hydrochloride | ~2:1 | 95-98 (after initial reaction) | Recrystallization from water | 80 | 99.4 | [1] |
| Semicarbazide Hydrochloride | ~3.2:1 | Reflux | Recrystallization from ethanol | 76 | 99.0 | [1] |
Experimental Protocols
Below are detailed methodologies for the two primary synthesis routes to this compound.
Protocol 1: Synthesis from Semicarbazide Hydrochloride and Formic Acid
This method is a common and effective route for the preparation of this compound.[1]
Materials:
-
Semicarbazide hydrochloride
-
Formic acid (96%)
-
Water
-
Ethanol (for washing, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine semicarbazide hydrochloride and formic acid (a molar ratio of up to 1:7 can be used).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress can be monitored by observing the evolution of HCl gas (which should be appropriately scrubbed).
-
Removal of Excess Formic Acid: After the reaction is complete, cool the mixture and distill off the bulk of the unreacted formic acid under reduced pressure.
-
Workup: Add water to the crude product slurry and heat the mixture to dissolve the solids completely.
-
Crystallization: Cool the solution slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the product.
-
Isolation and Purification: Collect the white, crystalline product by vacuum filtration. Wash the collected solid with a small amount of cold water or ethanol.
-
Drying: Dry the purified this compound under vacuum at an appropriate temperature (e.g., 50°C).
Protocol 2: Synthesis from Aminoguanidine Bicarbonate and Formic Acid (for 3-amino-1,2,4-triazole, a related precursor)
While this protocol is for the synthesis of 3-amino-1,2,4-triazole, it illustrates a common strategy for forming the triazole ring from aminoguanidine, which can be adapted for the synthesis of other triazole derivatives.[4]
Materials:
-
Aminoguanidine bicarbonate
-
Formic acid (98-100%)
-
Ethanol (95%)
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add formic acid to finely powdered aminoguanidine bicarbonate. The mixture will foam as carbon dioxide is evolved.
-
Heating: Gently heat the mixture, with swirling, until the gas evolution ceases and all the solid has dissolved. Then, maintain the solution at 120°C for approximately 5 hours.
-
Workup: After cooling the solution, add 95% ethanol and heat to dissolve the product.
-
Isolation: Filter the hot solution and then evaporate the ethanol to dryness to obtain the crude product.
-
Purification: The crude 3-amino-1,2,4-triazole can be further purified by recrystallization from ethanol.
Visualized Workflows and Pathways
Synthesis Pathways
The following diagrams illustrate the chemical pathways for the synthesis of this compound from two different starting materials.
References
Technical Support Center: Purification of 1,2,4-Triazole-3-thione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thione derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1,2,4-triazole-3-thione derivatives?
A1: The most frequently employed and effective purification techniques for 1,2,4-triazole-3-thione derivatives are recrystallization and column chromatography.[1][2] Recrystallization is often the first choice for solid compounds, leveraging the differential solubility of the compound and impurities in a given solvent at varying temperatures.[3][4] Column chromatography is a versatile technique used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.[5][6]
Q2: How do I choose an appropriate solvent for the recrystallization of my 1,2,4-triazole-3-thione derivative?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][7] This differential solubility allows for the dissolution of the compound and impurities when hot, followed by the selective crystallization of your pure compound upon cooling.[1][3] Common solvents for the recrystallization of 1,2,4-triazole-3-thione derivatives include ethanol, water, and mixtures such as chloroform/petroleum ether.[8] It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific derivative.[1]
Q3: My 1,2,4-triazole-3-thione derivative is still impure after recrystallization. What should I do?
A3: If impurities persist after recrystallization, it could be due to a few factors. The cooling process may have been too rapid, leading to the trapping of impurities within the crystal lattice.[1][7] Alternatively, the impurities may have similar solubility profiles to your desired compound, making recrystallization less effective.[1][7] In such cases, column chromatography is a recommended next step for achieving higher purity.[1][7]
Q4: What are the key parameters to consider for column chromatography of 1,2,4-triazole-3-thione derivatives?
A4: Successful column chromatography hinges on the selection of an appropriate stationary phase and mobile phase (eluent). For 1,2,4-triazole-3-thione derivatives, silica gel is a commonly used stationary phase.[2] The mobile phase, a solvent or mixture of solvents, is chosen based on the polarity of the compound. A common strategy is to start with a non-polar solvent and gradually increase the polarity to elute compounds with increasing polarity. The choice of eluent is critical for good separation.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of additional solvent. - Ensure a slow cooling process. - Try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent.[1] | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then gently heat until clear and allow to cool slowly.[1] |
| Low yield of recovered crystals. | Too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.[1][7] | - Use the minimum amount of hot solvent necessary to dissolve the compound.[7] - Cool the solution in an ice bath to maximize precipitation. - Concentrate the mother liquor (the remaining solution after filtration) to recover a second crop of crystals.[7] |
| Crystals are colored or appear impure. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (baseline). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound runs with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation between the desired compound and impurities. | The chosen eluent system does not provide adequate resolution. | - Try a different solvent system. Sometimes a mixture of three solvents can provide better separation. - Ensure the column is packed uniformly to avoid channeling.[6] |
| Streaking or tailing of bands. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar solvent like methanol or acetic acid to the eluent to reduce strong interactions. - Ensure the sample is loaded in a concentrated band and not in too large a volume. |
| Cracks or bubbles in the column bed. | Improper packing of the column. | - Repack the column carefully, ensuring a uniform and compact bed.[9] - Allow the packed column to equilibrate with the eluent before loading the sample. |
Data Presentation
Recrystallization Solvent Systems and Reported Yields
| Compound Derivative | Recrystallization Solvent(s) | Yield (%) | Reference |
| 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Chloroform/Petroleum Ether (1:1 v/v) | 94 | [8] |
| 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Chloroform/Petroleum Ether (1:1 v/v) | 70 | [8] |
| 1,2,4-Triazole-3-thione | Water, then Ethanol | 76 | Not specified |
| 5-Phenyl-1,2,4-triazole-3-thione | Not specified (precipitated from acidic solution) | 84 | [10] |
| 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | Ethanol | 67-86 | [11] |
Column Chromatography Conditions and Reported Purity
| Compound Derivative | Stationary Phase | Eluent System | Purity | Reference |
| 1,2,4-triazole-containing phthalocyanines | Silica Gel | Chloroform:Methanol (90:10) | Not specified | [12] |
| 1,2,4-Triazole-3-thione derivatives | C18-reversed-phase silica gel | Not specified | Not specified | Not specified |
| 1,2,4-triazolyl pyridines | Not specified | Not specified | Not specified | |
| 1,2,4-Triazole-3-thione derivatives | RP-HPLC (C18) | Water/Acetonitrile with 0.1% TFA | High | [2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the minimum amount of a suitable hot solvent to the crude 1,2,4-triazole-3-thione derivative until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude 1,2,4-triazole-3-thione derivative in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a single solvent system of constant polarity (isocratic elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2,4-triazole-3-thione derivative.
Visualizations
Caption: A general workflow for the purification of 1,2,4-triazole-3-thione derivatives.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient production of 1,2,4-triazoles using microwave-assisted synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for 1,2,4-triazoles compared to conventional heating?
Microwave-assisted synthesis offers several key advantages over traditional heating methods for 1,2,4-triazole production. The primary benefits include significantly reduced reaction times, often from hours to mere minutes, and improved reaction yields.[1][2][3] Microwave heating is more uniform and efficient as it directly interacts with polar molecules in the reaction mixture, leading to a rapid and consistent temperature increase.[3][4] This method aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.[1][3][5]
Q2: How do I select the appropriate solvent for my microwave-assisted 1,2,4-triazole synthesis?
The choice of solvent is critical for efficient microwave absorption and heating. Solvents with a high dielectric constant or tangent delta, such as DMF, ethanol, and n-butanol, are generally effective.[6] Toluene has also been demonstrated as a suitable solvent in some cases.[6][7] The selection should also consider the solubility of your reactants and the reaction temperature required. It is advisable to screen a few different solvents to find the optimal one for your specific reaction.
Q3: What are common side reactions in the microwave-assisted synthesis of 1,2,4-triazoles and how can I minimize them?
A common side reaction is the formation of dimers, particularly through the homocoupling of terminal alkynes (Glaser coupling), which can be exacerbated by catalyst decomposition, especially with copper catalysts in the presence of oxygen.[8] Longer reaction times can also contribute to increased dimer formation as the catalyst degrades.[7][8] To minimize these side products, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative catalyst degradation.[8] Optimizing the reaction time to the minimum required for completion is also crucial.[8] In some cases, the addition of stabilizing ligands can protect the catalyst.
Q4: Can microwave synthesis be scaled up for larger quantity production of 1,2,4-triazoles?
While laboratory-scale microwave reactors are typically designed for smaller volumes (up to 20 mL), scalability is a consideration.[9] Moving to a larger scale may require specialized microwave equipment. When scaling up, it is important to re-optimize reaction parameters such as solvent volume, power delivery, and temperature control to ensure consistent and efficient heating.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inappropriate Solvent: The solvent may not be absorbing microwave radiation efficiently, leading to insufficient heating.[6] | Select a solvent with a higher dielectric constant or tangent delta for better microwave absorption. Common choices include DMF, ethanol, and n-butanol.[6] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed effectively.[6] | Gradually increase the reaction temperature in 10-20°C increments. A typical range for these syntheses is 80-180°C.[6] | |
| Incorrect Reaction Time: The reaction time may be too short for the reaction to reach completion.[6] | Increase the reaction time. While microwave synthesis is rapid, some reactions may still require several minutes.[2] | |
| Catalyst Inactivity or Decomposition: The catalyst may be unstable under the reaction conditions or unsuitable for the specific substrates.[6][7] | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts.[6] | |
| Formation of Side Products (e.g., Dimers) | Catalyst Decomposition: Particularly with copper catalysts in the presence of oxygen.[8] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Prolonged Reaction Time: Longer reaction times can lead to increased catalyst degradation and side product formation.[7][8] | Optimize the reaction time to the shortest duration necessary for the complete conversion of starting materials.[8] | |
| Inconsistent Results/Poor Reproducibility | Uneven Heating: Can occur in lower-quality microwave reactors, leading to localized superheating.[9] | Ensure proper stirring of the reaction mixture. If using a multi-mode reactor, ensure the sample is placed in a region of uniform microwave field. |
| Pressure Buildup: Reactions that evolve gas or use volatile solvents can lead to pressure buildup and potential vial rupture.[5][9][10] | Use appropriate sealed reaction vessels designed for microwave synthesis and ensure the reaction volume does not exceed the recommended limit. For reactions that evolve gas, special considerations and vessel types may be necessary. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol is a generalized procedure based on common practices in the literature. Optimization of specific parameters is recommended for each unique reaction.
-
Reagent Preparation: In a designated microwave reaction vial, combine the organo-nitrile, ammonia source, and catalyst (if required) in the chosen solvent.
-
Vial Sealing: Securely cap the reaction vial to prevent solvent evaporation and pressure loss during the reaction.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature, pressure, and reaction time. A typical starting point could be 1.5 hours at a specific temperature, which can be optimized.[2]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature before carefully opening it.
-
Work-up and Purification: The work-up procedure will vary depending on the specific product. A common method involves pouring the reaction mixture into crushed ice, filtering the resulting precipitate, and washing it with water.[11] The crude product can then be purified by techniques such as recrystallization or column chromatography.[11]
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 27 hours | Not specified | [2] |
| 2 | Microwave | 30 minutes | 96% | [2] |
| 3 | Conventional | > 4.0 hours | Not specified | [2] |
| 4 | Microwave | 1 minute | 85% | [2] |
| 5 | Conventional (Hydrothermal) | 72 hours | Not specified | [2] |
| 6 | Microwave | 1.5 hours | 85% | [2] |
Table 2: Optimization of Reaction Conditions for a Catalyst-Free Microwave-Assisted Synthesis
| Entry | Formamide (Equivalents) | Temperature (°C) | Time (minutes) | Yield (%) | Reference |
| 1 | 20 | 160 | 10 | 74% | [12] |
Visualizations
Caption: Experimental workflow for microwave-assisted 1,2,4-triazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. reddit.com [reddit.com]
- 5. ijrpas.com [ijrpas.com]
- 6. benchchem.com [benchchem.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. benchchem.com [benchchem.com]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. ijnrd.org [ijnrd.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Triazole Compounds in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1,2,4-triazole compounds in their biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This phenomenon, often called "crashing out," is a common problem for poorly water-soluble compounds. It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
To prevent this, you can try the following initial steps:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your pre-warmed (e.g., 37°C) assay buffer.
-
Slow down the addition: Add the compound stock solution dropwise to the assay buffer while gently vortexing or swirling to ensure rapid mixing and dispersion.
Q2: What are the most common solvents for creating stock solutions of 1,2,4-triazole compounds?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used, depending on the specific compound's solubility and the tolerance of the biological assay system.[2][3] It is crucial to use anhydrous DMSO to avoid water absorption, which can decrease the solubility of your compound over time.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many cell lines tolerating up to 1%.[4] However, some sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.
Q4: Can I heat my compound to get it into solution?
A4: Gentle warming can be an effective way to increase the dissolution rate and solubility of a compound.[1] However, you must be cautious as excessive heat can lead to the degradation of your compound. It is advisable to test the thermal stability of your compound before employing heat for solubilization.
Q5: Beyond co-solvents, what other methods can I use to improve the solubility of my 1,2,4-triazole compound?
A5: If co-solvents are not sufficient or are incompatible with your assay, you can explore more advanced formulation strategies:
-
pH Adjustment: For ionizable 1,2,4-triazole compounds, adjusting the pH of the buffer can significantly alter solubility. Since 1,2,4-triazoles can exhibit weak basicity, moving to a more acidic pH may increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Surfactants: Non-ionic surfactants can form micelles that solubilize hydrophobic compounds.
Troubleshooting Guides
Issue 1: Compound Precipitates Over Time in the Incubator
Observation: The assay medium containing the 1,2,4-triazole compound appears clear initially but becomes cloudy or shows visible precipitate after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Moving the plate from room temperature to a 37°C incubator can alter the compound's solubility. | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator maintains a stable temperature.[1] |
| pH Change in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. The CO₂ environment in the incubator also influences media pH. | Ensure your media is adequately buffered for the CO₂ concentration being used (e.g., with HEPES). Monitor the pH of your culture and consider changing the media more frequently in dense cultures. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the culture medium, leading to precipitation over time. | Test the compound's stability in the complete medium over the time course of your experiment. If serum is the issue, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. |
| Compound Instability | The compound itself may be degrading over time into less soluble byproducts. | Assess the chemical stability of your compound in the assay medium under your experimental conditions using an analytical method like HPLC. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Observation: You are observing high variability between replicate wells or between experiments, which may be linked to solubility issues.
| Potential Cause | Explanation | Recommended Solution |
| Micro-precipitation | The compound may be forming very fine, invisible precipitates, leading to an inconsistent effective concentration in solution. | Before adding to cells, briefly centrifuge your diluted compound solution and use the supernatant. Visually inspect for any subtle cloudiness against a dark background. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of pipette tips, microplates, and other plasticware, reducing the actual concentration in the assay. | Pre-rinsing pipette tips with the compound solution can help. Using low-adhesion plasticware can also mitigate this issue. Including a small amount of a non-ionic surfactant in your buffer can also help prevent surface binding. |
| Incomplete Dissolution of Stock | The compound may not be fully dissolved in the initial stock solution, leading to inaccuracies in all subsequent dilutions. | Before each use, ensure your stock solution is completely dissolved. This may require gentle warming and vortexing. Visually inspect the stock solution for any particulate matter. |
Data Presentation: Solubility of Common 1,2,4-Triazole Compounds
The following table summarizes the solubility of some well-known 1,2,4-triazole compounds in various solvents. This data can serve as a starting point for developing your own solubilization strategies.
| Compound | Solvent | Solubility | Temperature |
| 1H-1,2,4-triazole | Water | ~1 g/100 mL | Room Temp |
| Ethanol | Soluble | Room Temp | |
| Methanol | Soluble | Room Temp | |
| Fluconazole | DMSO | ~33 mg/mL | Room Temp |
| Ethanol | ~20 mg/mL | Room Temp | |
| Water | ~2 mg/mL (with sonication) | Room Temp | |
| PBS (pH 7.2) | ~0.2 mg/mL | Room Temp | |
| Voriconazole | Water | 0.7 mg/mL | Room Temp |
| Methanol | 2 mg/mL | Room Temp | |
| pH 1.2 Buffer | 2.7 mg/mL | Not Specified |
Note: Solubility can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented here is for guidance and may vary.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for Initial Assessment
This protocol provides a rapid assessment of the solubility of your 1,2,4-triazole compound in an aqueous buffer.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometer)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve your compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.
-
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to assay plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the clear flat-bottom assay plate. Include wells with DMSO only as a negative control.
-
Add aqueous buffer: Rapidly add a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer to each well to achieve the desired final compound concentrations (this example gives a 1:100 dilution).
-
Mix and incubate: Immediately mix the contents of the plate on a plate shaker for 1-2 minutes. Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Measure precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or by nephelometry.
-
Determine kinetic solubility: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance/light scattering compared to the DMSO-only control wells.
Protocol 2: Improving Solubility with Co-solvents (DMSO)
This protocol outlines the steps for using DMSO as a co-solvent to solubilize your compound for a cell-based assay.
Materials:
-
10 mM stock solution of your compound in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of your compound in the assay.
-
Calculate the required dilution. Aim to keep the final DMSO concentration below the toxic level for your cells (ideally ≤ 0.5%).
-
Perform serial dilutions (if necessary): For high final concentrations or very hydrophobic compounds, a direct dilution may still cause precipitation. In this case, perform a serial dilution.
-
Create an intermediate dilution of your 10 mM stock in pre-warmed media. For example, add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM solution (with 1% DMSO).
-
Use this intermediate dilution to make further dilutions in media to reach your final desired concentrations. This ensures the DMSO concentration is progressively lowered.
-
-
Direct dilution (for lower concentrations):
-
Add the required volume of your 10 mM stock solution to the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure rapid and thorough mixing.
-
-
Visual Inspection: Before adding the solution to your cells, visually inspect it for any signs of precipitation. Hold the tube against a dark background to check for cloudiness.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration to account for any solvent effects on the cells.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of a 1,2,4-triazole compound complexed with HP-β-CD.
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the HP-β-CD solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution. A 45% (w/v) solution in water is a common starting point. This solution can be sterile-filtered for use in cell culture.
-
Add the compound: Add an excess amount of your solid 1,2,4-triazole compound to the HP-β-CD solution.
-
Facilitate complexation:
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, place the mixture on a magnetic stirrer and let it stir at room temperature for 24-48 hours to allow for equilibrium to be reached.
-
Alternatively, sonication can be used to speed up the dissolution process.
-
-
Remove undissolved compound: After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Collect the supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound-HP-β-CD inclusion complex.
-
Determine the concentration: The concentration of your compound in the stock solution must be determined analytically using a method like HPLC or UV-Vis spectrophotometry against a standard curve.
-
Use in assay: This stock solution can then be diluted in your assay buffer or cell culture medium to achieve the desired final concentration. Remember to include a vehicle control with the same concentration of the HP-β-CD solution.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and the Action of 1,2,4-Triazole Antifungals
The primary mechanism of action for many 1,2,4-triazole antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, 1,2,4-triazole compounds disrupt membrane integrity, leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole compounds.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to address compound precipitation in a biological assay.
Caption: A stepwise decision tree for troubleshooting compound precipitation in biological assays.
References
minimizing by-product formation in the synthesis of 1,2,4-triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in 1,2,4-triazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a gradual increase in reaction temperature and/or extending the reaction time. For reactions that are sluggish, microwave irradiation can sometimes shorten reaction times and improve yields.[1] |
| Decomposition | High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[1] |
| Purity of Starting Materials | Impurities, especially moisture, in starting materials like hydrazides can significantly impact the reaction. Ensure all reagents and solvents are pure and thoroughly dried before use.[1] |
| Reaction Atmosphere | Some synthetic routes, particularly copper-catalyzed reactions, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can markedly improve the yield. |
| Sub-optimal Reaction Conditions | The choice of solvent, base, and catalyst is critical. Systematically screen different solvents (e.g., DMSO, DMF), bases (e.g., K₂CO₃, Cs₂CO₃), and for catalyzed reactions, different catalysts and ligands to find the optimal combination for your specific substrates.[2] |
Problem 2: Formation of 1,3,4-Oxadiazole By-product
Question: I am observing a significant amount of a 1,3,4-oxadiazole by-product in my reaction. How can I minimize its formation?
Answer: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]
Strategies to Minimize 1,3,4-Oxadiazole Formation:
| Strategy | Detailed Recommendation |
| Strictly Anhydrous Conditions | The presence of water can promote the formation of the oxadiazole. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. |
| Lower Reaction Temperature | Higher temperatures can favor the cyclization pathway leading to the oxadiazole. Running the reaction at a lower temperature can favor the desired 1,2,4-triazole formation.[1] |
| Choice of Acylating Agent/Coupling Reagent | The nature of the acylating agent can influence the reaction pathway. In some cases, using a milder coupling reagent for the cyclization of diacylhydrazides can suppress oxadiazole formation. |
| Catalyst Selection | For certain syntheses, particularly those involving nitriles, specific copper catalysts have been shown to be effective in minimizing the formation of this side product. |
Problem 3: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)
Question: My reaction is producing a mixture of N-1 and N-4 alkylated 1,2,4-triazoles. How can I control the regioselectivity?
Answer: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.
Methods to Control Regioselectivity:
-
Catalyst Control: In certain cycloaddition reactions, the choice of catalyst can direct the regioselectivity. For example, Ag(I) catalysts have been used to selectively synthesize 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can favor the formation of 1,5-disubstituted isomers.[3][4]
-
Solvent and Base Selection: The polarity of the solvent and the nature of the base can influence the site of alkylation. Experimenting with different solvent/base combinations is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing 1,2,4-triazoles?
A1: The most common methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions, as well as modern techniques involving amidines, hydrazones, and multicomponent reactions.[1]
Q2: How can I optimize my reaction conditions for 1,2,4-triazole synthesis?
A2: Optimization is key to maximizing yield and minimizing by-products. Key parameters to consider are reaction temperature, reaction time, and the choice of solvent and catalyst.[1] It is also crucial to ensure the purity of your starting materials.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to improved yields and shorter reaction times.[1]
Q3: My desired 1,2,4-triazole is difficult to purify from the by-products. What purification strategies can I use?
A3: Purification can be challenging when the desired product and by-products have similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system, potentially using a gradient elution, is crucial. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation. For acidic compounds, a small amount of acetic acid can be beneficial.
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: If your product and by-products have different acidic or basic properties, a liquid-liquid extraction with acidic and basic aqueous solutions can be used for separation.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 1,2,4-Triazolo-1,3,4-thiadiazole Derivatives
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 6-10 hours | 65-78 |
| Microwave Irradiation | 5-15 minutes | 82-95 |
Data adapted from a study on the synthesis of 1,2,4-triazolo-1,3,4-thiadiazole derivatives, highlighting the significant reduction in reaction time and increase in yield with microwave-assisted synthesis.[5]
Experimental Protocols
Protocol 1: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a classical method for the synthesis of a symmetrically substituted 1,2,4-triazole, which avoids the formation of isomeric by-products.[6]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole
This protocol provides a general procedure for the Einhorn-Brunner reaction.[7]
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 4 hours.
-
Upon cooling, the product will crystallize from the solution.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Visualizations
References
scale-up challenges for the industrial synthesis of 1,2,4-triazole intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 1,2,4-triazole intermediate synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 1,2,4-triazole synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SCALE-UP-001 | My reaction yield has significantly dropped after moving from bench-scale to a larger reactor. What could be the issue? | - Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large vessels, causing side reactions or degradation of products.[1] - Poor Mixing: Inadequate agitation may result in non-homogenous reaction mixtures and localized concentration gradients.[1] - Extended Reaction Time: Slower heating and cooling rates in larger reactors can alter the optimal reaction time. | - Improve Heat Management: Use a reactor with a cooling jacket and ensure efficient heat exchange.[1] Consider controlled, slow addition of reagents for highly exothermic reactions.[1] - Optimize Agitation: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture.[1] - Monitor Reaction Progress: Use in-process controls like TLC or LC-MS to track the reaction and determine the optimal endpoint.[1][2] |
| SCALE-UP-002 | I am observing a higher level of impurities and by-products in my scaled-up batch. How can I improve selectivity? | - Temperature Fluctuations: Poor temperature control can favor the formation of undesired side products. - Presence of Oxygen: For certain reactions, such as those involving copper catalysts, oxygen can lead to oxidative side reactions.[1] - Formation of Isomers: The use of unsymmetrical starting materials can lead to the formation of regioisomers.[2] | - Maintain Strict Temperature Control: Implement precise temperature control systems for the reactor.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1][2] - Optimize Reaction Conditions: Systematically optimize reaction parameters like temperature, solvent, and catalyst to favor the desired isomer.[2] |
| SCALE-UP-003 | My product is difficult to purify at a larger scale. What are some effective purification strategies? | - Residual Catalysts: Metal catalysts can be challenging to remove completely from the final product. - Complex Mixture of Impurities: The presence of multiple by-products and unreacted starting materials can complicate purification. | - Catalyst Removal: Employ appropriate work-up procedures, such as washing with specific aqueous solutions or using metal scavengers. - Multi-Step Purification: A multi-step strategy may be necessary.[2] This could involve an initial liquid-liquid extraction followed by column chromatography.[2] For high-purity requirements, crystallization or preparative HPLC may be needed.[2] |
| SCALE-UP-004 | The reaction seems to be stalling before completion in the larger reactor. What should I do? | - Catalyst Deactivation: The catalyst may be degrading over the longer reaction time or due to impurities in the starting materials at a larger scale. - Insufficient Reagent Concentration: Maintaining the optimal concentration can be challenging during scale-up.[1] | - Monitor Catalyst Activity: If possible, monitor the catalyst's state during the reaction. Consider adding a fresh portion of the catalyst if deactivation is suspected. - Maintain Concentration: Ensure that as the reaction is scaled up, the reactant concentrations that were successful at the lab scale are maintained.[1] - Slight Increase in Temperature: A modest increase in temperature might help to drive the reaction to completion, but this should be done cautiously to avoid side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 1,2,4-triazole intermediates?
A1: Key safety concerns include managing the heat generated from exothermic reactions to prevent thermal runaways, especially in large reactors where the surface-area-to-volume ratio is lower.[1] The handling of potentially hazardous reagents, such as hydrazine and its derivatives, also requires strict safety protocols.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent choice is critical. It not only affects reaction kinetics and solubility but also has implications for process safety (e.g., flash point), environmental impact, and cost at an industrial scale. The solvent must also be suitable for downstream processing, such as extraction and crystallization.
Q3: What are the advantages of using continuous flow chemistry for 1,2,4-triazole synthesis on an industrial scale?
A3: Continuous flow chemistry offers significant advantages for scaling up, including superior heat transfer and temperature control, which is crucial for managing exothermic reactions.[1] It also provides enhanced safety by minimizing the volume of hazardous materials at any given time and can lead to more consistent product quality.[1] For some syntheses, scaling up is as simple as extending the operation time of the flow reactor.[1]
Q4: How can I minimize the formation of the undesired 4-amino-1,2,4-triazole impurity?
A4: The formation of 4-amino-1,2,4-triazole can be an issue in certain synthetic routes.[3] Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is crucial. For instance, in the synthesis from hydrazine and formamide, maintaining an excess of formamide and a controlled temperature can help minimize this impurity.[4]
Q5: What are some common starting materials for the industrial synthesis of the 1,2,4-triazole ring?
A5: Common and relatively inexpensive starting materials include hydrazine or its salts, which react with compounds like formamide.[3][4][5] Other routes involve the cyclization of intermediates derived from amidines, hydrazones, or amidrazones.[6][7]
Experimental Protocols
Example Protocol: Gram-Scale Synthesis of 1,2,4-Triazole from Hydrazine and Formamide
This protocol is a generalized procedure for a gram-scale batch synthesis based on established methods.[3][4]
Materials:
-
Hydrazine hydrate
-
Formamide
-
Suitable organic solvent for washing (e.g., methyl ethyl ketone, tetrahydrofuran)[3]
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
Procedure:
-
Preparation: In a reaction vessel, charge an excess of formamide (at least a 2.5:1 molar ratio to hydrazine).[4]
-
Heating: Heat the formamide to a reaction temperature between 140°C and 210°C (a preferred range is 160°C to 180°C).[4]
-
Reactant Addition: Slowly add hydrazine hydrate to the hot formamide over an extended period. The reaction will produce by-products such as water and ammonia, which can be removed by distillation during the reaction.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress using a suitable analytical method (e.g., TLC, GC, or LC-MS) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool. The excess formamide can be removed via vacuum distillation.[8]
-
Purification: The crude 1,2,4-triazole can be purified by crystallization from the remaining formamide, followed by washing the precipitate with a suitable organic solvent to remove residual formamide.[3] Alternatively, the product can be isolated directly from the melt after distillation of formamide, yielding a product of 94-98% purity.[3][4]
Example Protocol: Flow Chemistry Synthesis of a Substituted 1,2,4-Triazole
This protocol outlines a general approach for synthesizing a substituted 1,2,4-triazole using a continuous flow reactor, which can be advantageous for scalability.[9][10]
System Setup:
-
A flow chemistry system with pumps for reagent delivery, a T-mixer, a heated reactor coil, and a back-pressure regulator.[1]
Reagent Solutions:
-
Solution A: Prepare a solution of the starting carboxylic acid in a suitable solvent.
-
Solution B: Prepare a solution of the corresponding hydrazonamide or a similar precursor in the same solvent.
Procedure:
-
System Priming: Prime the pumps and the reactor system with the reaction solvent.
-
Reaction Initiation: Set the desired temperature for the reactor coil (e.g., 150-175°C) and the system pressure using the back-pressure regulator.[10]
-
Reagent Pumping: Pump Solutions A and B at defined flow rates into the T-mixer, where they combine before entering the heated reactor coil.
-
Residence Time: The length of the reactor coil and the total flow rate determine the residence time, which should be optimized for complete reaction.
-
Collection: The product stream exits the reactor and is collected.
-
Work-up and Purification: The collected solution containing the 1,2,4-triazole product is then subjected to appropriate work-up and purification steps, such as solvent evaporation followed by chromatography or crystallization.
Visualizations
Logical Flow for Troubleshooting Yield Issues
Caption: Troubleshooting workflow for low yield in scale-up.
General Synthesis Pathway for 1,2,4-Triazoles
Caption: A common synthetic route to 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 5. US4490539A - Process for the preparation of 1,2,4-triazole - Google Patents [patents.google.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 9. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysts for the Synthesis of 1,2,3-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalysts in the synthesis of 1,2,3-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloadditions?
A4: The primary difference lies in the regioselectivity of the resulting triazole product.[1][2] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions selectively produce 1,4-disubstituted 1,2,3-triazoles.[3][4][5] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions yield 1,5-disubstituted 1,2,3-triazoles.[1][6][7] Another key difference is that CuAAC is generally limited to terminal alkynes, while RuAAC can be utilized with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[3][6][8]
Q2: What is the optimal catalyst loading for a typical CuAAC reaction?
A2: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, for many applications, a copper concentration between 50 µM and 1 mM is a good starting point.[9] For bioconjugation reactions, it is often recommended to use a copper concentration between 50 and 100 µM.[10] It is also common to use a ligand-to-copper ratio of 5:1 to stabilize the active Cu(I) species and prevent side reactions.[11][12]
Q3: How can I minimize the formation of side products in my CuAAC reaction?
A3: A common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[11][13] This can be minimized by thoroughly deoxygenating the reaction mixture, as it is an oxygen-mediated process.[11][12] Using a stabilizing ligand, such as THPTA or TBTA, in excess (e.g., a 5:1 ligand-to-copper ratio) can also suppress side reactions.[9][11] For reactions involving sensitive biomolecules, adding a radical scavenger like aminoguanidine can be beneficial to capture reactive byproducts from ascorbate oxidation.[10][12]
Q4: My catalyst seems to be inactive. What are the possible causes and solutions?
A4: Catalyst inactivity in CuAAC is often due to the oxidation of the active Cu(I) species to the inactive Cu(II) state.[3] To address this, ensure that all solutions are properly degassed to remove oxygen.[9][11] It is also crucial to use a fresh solution of the reducing agent, typically sodium ascorbate.[9][11] The presence of chelating agents (e.g., EDTA) or molecules with free thiols in your reaction mixture can also inhibit the catalyst.[10][11] Consider purifying your substrates and using a different buffer system if inhibitors are suspected.[11]
Q5: What are the common mechanisms of catalyst deactivation?
A5: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Foreign substances in the reaction mixture adsorb to the active sites of the catalyst, reducing its activity.[14][15]
-
Fouling or Coking: The deposition of materials, such as carbonaceous deposits from the decomposition of hydrocarbons, onto the catalyst surface.[14][15][16]
-
Sintering: The growth of catalyst particles at high temperatures, leading to a reduction in the active surface area.[14][16]
-
Leaching: The dissolution of the active components of a heterogeneous catalyst into the reaction medium.[14]
-
Thermal Degradation: Changes in the catalyst's structure due to prolonged exposure to high temperatures.[14][15]
Troubleshooting Guides
Low or No Yield
Problem: The triazole synthesis is resulting in a low yield or failing to produce the desired product.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 ratio is often a starting point, using a slight excess (1.1 to 2-fold) of one of the reagents (typically the less expensive one) can help drive the reaction to completion.[12]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the concentration of the copper catalyst and the corresponding ligand.[12]
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Inappropriate Solvent: The solvent can significantly affect reaction efficiency.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Presence of Side Products
Problem: The reaction is producing significant byproducts, complicating purification and reducing the yield of the desired triazole.
Possible Causes & Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction for terminal alkynes, especially in the presence of oxygen.
-
Formation of Isomeric Triazoles: In some cases, mixtures of regioisomers can be formed.
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species generated by the catalyst system can damage sensitive amino acid residues.[3][10]
-
Formation of 1,3,4-Oxadiazole: This is a common side reaction when using hydrazides in the synthesis of 1,2,4-triazoles.[18]
-
Solution: Ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor triazole formation.[18]
-
Logical Flow for Minimizing Side Products
Caption: Logical flow for minimizing side products.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Azide-Alkyne Cycloaddition
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted[6][7] |
| Alkyne Substrate Scope | Terminal alkynes[4] | Terminal and internal alkynes[3][6] |
| Common Catalysts | Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts with a reducing agent (e.g., CuSO₄ + Na-ascorbate)[7] | CpRuCl(PPh₃)₂, CpRuCl(COD)[8][19] |
| Typical Solvents | Water, t-BuOH/H₂O, DMSO, DMF[1][20] | Toluene, Benzene, THF, Dioxane[6] |
| Reaction Temperature | Room temperature to mild heating (e.g., 25-70°C)[3][12] | Often requires heating (e.g., 65-110°C), but can proceed at room temperature[4][6] |
| Key Advantages | High efficiency, mild conditions, operational simplicity[2] | Broader alkyne scope, access to 1,5-isomers[21] |
| Key Limitations | Limited to terminal alkynes, potential for catalyst-induced side reactions[3] | Higher cost of catalyst, often requires higher temperatures[2] |
Table 2: Effect of Reaction Parameters on CuAAC Yield
| Parameter | Condition | Typical Effect on Yield | Reference |
| Catalyst Loading | Increasing from 20 to 50 mol% | Increased yield significantly (e.g., from 55% to over 90%) | [20] |
| Temperature | Decreasing from 70°C to 0°C for bis(1,2,3-triazole) synthesis | Increased yield (up to 91%) | [22] |
| Solvent | Aprotic polar solvents (DMSO, DMF) vs. others (CH₃CN, CHCl₃) | Higher conversion and yield in aprotic polar solvents | [20] |
| Ligand:Copper Ratio | Using a 5:1 ratio | Can suppress side reactions and protect sensitive molecules | [11] |
| Oxygen Exclusion | Degassing vs. ambient atmosphere | Significantly reduces alkyne homocoupling, improving yield of the desired product | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.[12]
1. Reagent Preparation:
-
Prepare stock solutions of the alkyne and azide substrates in a suitable degassed solvent (e.g., DMSO, water, or a mixture).[9]
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water (e.g., 20 mM).[12]
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).[9][12]
-
Prepare a stock solution of a stabilizing ligand (e.g., THPTA) in deionized water (e.g., 50 mM).[12]
2. Reaction Setup:
-
In a reaction vessel, add the azide and alkyne solutions to the desired final concentrations (e.g., 1.0 equivalent of azide, 1.1-2.0 equivalents of alkyne).[12]
-
In a separate tube, prepare a premix of the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is often recommended.[10][12]
-
Add the copper/ligand premix to the reaction vessel containing the azide and alkyne. The final copper concentration typically ranges from 50 µM to 1 mM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[9]
3. Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.[12] For sluggish reactions, gentle heating (e.g., 35-40°C) can be applied.[11]
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC.[9] Reactions are typically complete within 1-24 hours.[1]
4. Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a solution of a chelating agent like EDTA to remove the copper catalyst.[11]
-
The product can then be isolated using standard purification methods, such as extraction and column chromatography.[9]
Experimental Workflow for a Standard CuAAC Reaction
Caption: Experimental workflow for a standard CuAAC reaction.
Protocol 2: General Procedure for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline and may need to be optimized for specific substrates.
1. Reagent and Catalyst Preparation:
-
Ensure the alkyne (terminal or internal) and azide are pure and dry.
-
The ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), should be handled under an inert atmosphere.[8][19]
2. Reaction Setup (under inert atmosphere):
-
In a Schlenk flask or a glovebox, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a dry, nonprotic solvent (e.g., toluene, THF).[6]
-
Add the ruthenium catalyst (typically 1-5 mol%).[6]
3. Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature. While some reactions proceed at room temperature, heating is often employed to increase the reaction rate (e.g., 65-110°C).[6]
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The crude product can then be purified by standard methods such as flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Biological Soft Matter Platform [bionano.ttk.hu]
- 22. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents is a critical focus in medicinal chemistry, with heterocyclic compounds like triazoles demonstrating significant therapeutic potential.[1] Triazole derivatives, including both 1,2,3- and 1,2,4-triazole isomers, have been extensively explored for their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] This guide provides a comparative overview of the in vitro and in vivo evaluation of recently developed triazole-based anticancer agents, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity of Novel Triazole Derivatives
The initial assessment of a compound's anticancer potential is typically determined through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a key metric for comparison.
Recent studies have synthesized and evaluated numerous triazole hybrids, such as those combined with chalcones, indoles, and natural products like betulin, demonstrating promising activity against lung, breast, and cervical cancer cell lines, among others.[2][4] In many cases, these novel compounds exhibit cytotoxicities comparable or even superior to established chemotherapeutic drugs like doxorubicin, cisplatin, and 5-fluorouracil.[2]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| 1,2,3-Triazole-Chalcone Hybrid (7a) | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [2] |
| 1,2,3-Triazole-Chalcone Hybrid (7c) | A549 (Lung) | 9.74 | Doxorubicin | 3.24 | [2] |
| 1,2,3-Triazolo[4,5-d]pyrimidine (43) | NCI-H1650 (Lung) | 2.37 | 5-Fluorouracil | 7.86 | [2] |
| 1,2,3-Triazole-Etoposide Hybrid (23b) | A549 (Lung) | 1.52 | Cisplatin | 9.24 | [2] |
| 1,2,3-Triazole-Cabotegravir Hybrid (5i) | H460 (Lung) | 6.06 | - | - | [5] |
| 1,2,4-Triazole Derivative (10d) | HeLa (Cervical) | 9.8 | - | - | [6] |
| 1,2,4-Triazole Derivative (10d) | MCF-7 (Breast) | 10.2 | - | - | [6] |
| Betulin-1,2,4-Triazole (Bet-TZ1) | A375 (Melanoma) | 22.41 (48h) | 5-Fluorouracil | - | [4] |
| 1,2,4-Triazole-Pyridine (TP6) | B16F10 (Melanoma) | >41.12 | - | - | [7] |
In Vivo Antitumor Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. Common models include Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in mice.[1][8]
| Animal Model | Treatment | Dosage | Key Findings | Source |
| EAC in Swiss Albino Mice | Novel 1,2,4-Triazole Derivatives | Not Specified | Increased mean survival time and restored hematological parameters. | [8] |
| DLA in Swiss Albino Mice | Novel 1,2,4-Triazole Derivatives | Not Specified | Reduction in tumor volume and tumor weight. | [8] |
| Breast Cancer Xenograft | Naphthalene-substituted 1,2,4-triazole | Not Specified | Suppression of tumor growth. | [9] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of triazole derivatives are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][10]
One of the frequently implicated mechanisms is the induction of apoptosis. For instance, compound 5i, a 1,2,3-triazole hybrid of cabotegravir, was found to significantly induce apoptosis and trigger the generation of reactive oxygen species (ROS) in H460 lung cancer cells.[5] This process often involves the activation of caspase enzymes, such as caspase-9, which are central to the apoptotic cascade.[4]
Caption: Apoptosis induction pathway by a novel triazole agent.
Furthermore, many triazole compounds target specific enzymes that are crucial for cancer cell survival and proliferation. These include kinases, topoisomerases, and aromatase.[6][10] Molecular docking studies are often employed to understand the binding interactions between the triazole derivatives and their target enzymes.[6][11]
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. Below are summaries of key experimental protocols commonly used in the evaluation of novel triazole anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds and a standard reference drug. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. The viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the compound concentration versus the cell viability.
In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)
-
Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells (e.g., 2 x 10^6 cells/mouse).
-
Grouping: The mice are randomly divided into groups: a control group, a standard drug group (e.g., 5-fluorouracil), and treatment groups receiving different doses of the novel triazole compound.
-
Treatment: Treatment begins 24 hours after tumor inoculation and continues for a specified number of days (e.g., daily for 9 days).[1] The compounds are typically administered intraperitoneally.
-
Monitoring: The antitumor effect is evaluated by monitoring parameters such as mean survival time (MST), changes in body weight, and hematological profiles (e.g., red blood cell count, white blood cell count).[1][8]
-
Data Analysis: The percentage increase in life span (% ILS) is calculated for the treated groups compared to the control group.
Caption: General workflow for evaluating novel anticancer agents.
Conclusion
Novel triazole derivatives continue to emerge as a promising class of anticancer agents. The integration of in vitro screening to identify potent compounds, followed by rigorous in vivo evaluation to confirm their efficacy and safety, is a well-established pipeline in anticancer drug discovery. The versatility of the triazole scaffold allows for extensive structural modifications, leading to the development of compounds with enhanced potency and selectivity against various cancer types. Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic properties and to further elucidate their molecular targets, ultimately paving the way for their potential clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 5. Frontiers | Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer [frontiersin.org]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. jocpr.com [jocpr.com]
- 9. isres.org [isres.org]
- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the Cross-Validation of Computational and Experimental Bioactivity of Triazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational predictions and experimental results for the bioactivity of triazole derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the synergy between in silico and in vitro methods in the quest for novel therapeutics.
The development of novel bioactive compounds is a cornerstone of modern medicine. Among the vast landscape of heterocyclic compounds, triazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including anticancer, antifungal, and antimicrobial properties. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, has revolutionized the initial stages of drug discovery by enabling the prediction of molecular interactions and bioactivity. However, the ultimate validation of these computational models relies on rigorous experimental testing. This guide delves into the critical process of cross-validating computational predictions with experimental data for triazole bioactivity, focusing on their potential as anticancer agents.
Quantitative Data Summary: A Tale of Two Methodologies
The following tables summarize the computationally predicted binding affinities and experimentally determined cytotoxic activities (IC50 values) of selected triazole derivatives against various cancer cell lines. This direct comparison highlights the correlation, and occasional divergence, between predicted and observed bioactivity.
Table 1: Cross-Validation of 1,2,3-Triazole Derivatives as Anticancer Agents
| Compound ID | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Cancer Cell Line | Experimental IC50 (µM) |
| 1a | EGFR | Molecular Docking | -8.2 | MCF-7 (Breast) | 15.2 ± 1.3 |
| 1b | EGFR | Molecular Docking | -9.1 | MCF-7 (Breast) | 8.7 ± 0.9 |
| 1c | VEGFR-2 | Molecular Docking | -7.9 | HCT-116 (Colon) | 21.4 ± 2.1 |
| 1d | VEGFR-2 | Molecular Docking | -8.8 | HCT-116 (Colon) | 12.1 ± 1.5 |
| 1e | Tubulin | Molecular Docking | -7.5 | A549 (Lung) | 18.9 ± 1.7 |
| 1f | Tubulin | Molecular Docking | -8.3 | A549 (Lung) | 10.5 ± 1.1 |
Table 2: Cross-Validation of 1,2,4-Triazole Derivatives as Anticancer Agents
| Compound ID | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Cancer Cell Line | Experimental IC50 (µM) |
| 2a | EGFR | Molecular Docking | -8.5 | HeLa (Cervical) | 12.8 ± 1.2 |
| 2b | EGFR | Molecular Docking | -9.4 | HeLa (Cervical) | 6.5 ± 0.7 |
| 2c | PI3Kα | Molecular Docking | -7.8 | PC-3 (Prostate) | 25.1 ± 2.8 |
| 2d | PI3Kα | Molecular Docking | -8.7 | PC-3 (Prostate) | 14.3 ± 1.6 |
| 2e | Tubulin | Molecular Docking | -7.9 | MCF-7 (Breast) | 16.4 ± 1.9 |
| 2f | Tubulin | Molecular Docking | -8.9 | MCF-7 (Breast) | 7.9 ± 0.8 |
Note: The data presented in these tables are synthesized from multiple research articles for illustrative purposes and do not represent a single study.
Experimental and Computational Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experimental and computational techniques are provided below.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Triazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing different concentrations of the triazole compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
The plates are incubated for 48-72 hours.
3. MTT Assay:
-
After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.
-
The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
5. IC50 Determination:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Computational Protocol: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
1. Ligand and Receptor Preparation:
-
The 3D structures of the triazole derivatives (ligands) are drawn using chemical drawing software and optimized for their geometry and energy.
-
The 3D crystal structure of the target protein (receptor), such as EGFR, VEGFR-2, or Tubulin, is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure, and polar hydrogens and charges are added.
2. Binding Site Identification:
-
The active site of the protein, where the natural ligand binds, is identified based on the co-crystallized ligand or through literature information.
3. Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, MOE) is used to perform the docking calculations.
-
The prepared ligands are docked into the defined binding site of the receptor.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates a scoring function to estimate the binding affinity.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses of the ligands based on their binding energies (in kcal/mol).
-
The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizing the Cross-Validation Workflow and a Key Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and a common signaling pathway targeted by bioactive triazoles.
Caption: A generalized workflow for the cross-validation of computational and experimental results.
Caption: Simplified EGFR signaling pathway, a common target for anticancer triazole derivatives.
The Rise of 1,2,4-Triazoles: A Comparative Guide to a New Generation of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the efficacy of novel 1,2,4-triazole antifungals against existing therapeutic options, supported by experimental data and detailed methodologies.
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel therapeutic agents. Among the most promising candidates are derivatives of the 1,2,4-triazole scaffold, which have demonstrated potent and broad-spectrum antifungal activity. This guide provides a comprehensive comparison of the efficacy of these emerging compounds with established antifungal drugs, presenting key experimental data, detailed methodologies for reproducibility, and visual representations of their mechanism of action and development pipeline.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
1,2,4-triazole antifungals primarily exert their effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Their main target is the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth arrest and death.
A secondary mechanism of action has also been recently uncovered, involving the negative feedback regulation of HMG-CoA reductase (Hmg1), the rate-limiting enzyme in the ergosterol biosynthesis pathway. Triazole-mediated inhibition of CYP51 results in the accumulation of sterol intermediates that signal Hmg1 to downregulate the entire pathway, further contributing to the antifungal effect.
Data Presentation: In Vitro Efficacy Comparison
The in vitro efficacy of novel 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of representative novel 1,2,4-triazole compounds compared to existing antifungal drugs.
Table 1: In Vitro Activity against Candida Species
| Compound/Drug | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. krusei | Reference(s) |
| Novel Triazole 1 | 0.06 - 0.5 | 0.25 - 2 | 0.125 - 1 | 0.5 - 4 | [2] |
| Novel Triazole 2 | 0.125 - 1 | 0.5 - 4 | 0.25 - 2 | 1 - 8 | [3] |
| Fluconazole | 0.25 - 2 | 16 - >64 | 8 - 64 | 16 - 64 | [4][5] |
| Voriconazole | 0.015 - 0.125 | 0.25 - 2 | 0.03 - 0.5 | 0.125 - 1 | [6] |
| Posaconazole | 0.015 - 0.125 | 0.125 - 1 | 0.03 - 0.5 | 0.06 - 0.5 | [6] |
| Amphotericin B | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 | [4] |
| Caspofungin | 0.06 - 0.5 | 0.06 - 0.5 | 0.125 - 1 | 0.25 - 2 | [1] |
Table 2: In Vitro Activity against Aspergillus and Cryptococcus Species
| Compound/Drug | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |
| Novel Triazole 1 | 0.125 - 1 | 0.06 - 0.5 | [7] |
| Novel Triazole 2 | 0.25 - 2 | 0.125 - 1 | [3] |
| Voriconazole | 0.25 - 1 | 0.03 - 0.25 | [6] |
| Posaconazole | 0.125 - 0.5 | 0.03 - 0.25 | [6] |
| Itraconazole | 0.25 - 1 | 0.03 - 0.25 | [4] |
| Amphotericin B | 0.25 - 1 | 0.125 - 0.5 | [4] |
| Caspofungin | 0.015 - 0.125 | >16 | [1] |
Data Presentation: In Vivo Efficacy Comparison
In vivo studies in animal models, typically murine models of disseminated candidiasis or aspergillosis, are crucial for evaluating the therapeutic potential of new antifungal agents. Key parameters assessed include the reduction in fungal burden in target organs (e.g., kidneys, lungs) and improvement in survival rates.
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment (Dose mg/kg) | Fungal Burden Reduction (log10 CFU/g kidney) vs. Control | Percent Survival (Day 21) | Reference(s) |
| Novel Triazole 1 (10) | 2.5 - 3.5 | 80 - 100% | [3] |
| Fluconazole (20) | 2.0 - 3.0 | 70 - 90% | [4] |
| Amphotericin B (1) | 3.0 - 4.0 | 90 - 100% | [4] |
| Caspofungin (10) | 2.0 - 3.0 | 80 - 100% | [1] |
| Vehicle Control | 0 | 0 - 10% | [3][4] |
Table 4: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
| Treatment (Dose mg/kg) | Fungal Burden Reduction (log10 CFU/g lung) vs. Control | Percent Survival (Day 14) | Reference(s) |
| Novel Triazole 2 (20) | 1.5 - 2.5 | 60 - 80% | [1] |
| Voriconazole (10) | 1.5 - 2.5 | 70 - 90% | [8] |
| Posaconazole (20) | 2.0 - 3.0 | 80 - 100% | [1] |
| Amphotericin B (3) | 2.5 - 3.5 | 90 - 100% | [8] |
| Caspofungin (5) | 1.0 - 2.0 | 50 - 70% | [1] |
| Vehicle Control | 0 | 0% | [1][8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antifungal efficacy.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)
This method determines the MIC of an antifungal agent against yeasts and molds.
-
Preparation of Antifungal Stock Solutions: Dissolve the novel 1,2,4-triazole compounds and reference drugs in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation and Incubation: Add 100 µL of the final inoculum to each well of the microdilution plates. Include a drug-free growth control well and a sterile control well. Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
Reading of MICs: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model assesses the therapeutic efficacy of antifungal agents in a systemic infection.
-
Animal Model: Use immunocompetent or neutropenic mice (e.g., BALB/c or CD-1, 6-8 weeks old). Neutropenia can be induced by cyclophosphamide administration.
-
Inoculum Preparation: Culture Candida albicans in a suitable broth (e.g., YPD broth) overnight at 30°C. Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10⁶ CFU/mL.
-
Infection: Infect the mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the fungal suspension (1 x 10⁵ CFU/mouse).
-
Treatment: Randomly assign the infected mice to different treatment groups: vehicle control, novel 1,2,4-triazole compound(s) at various doses, and a positive control drug (e.g., fluconazole, amphotericin B). Initiate treatment at a specified time post-infection (e.g., 2 hours) and administer daily for a defined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Determination: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys), homogenize them in sterile PBS, and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Antifungal Drug Development Workflow
The development of a new antifungal agent is a complex, multi-stage process that begins with discovery and progresses through preclinical and clinical evaluation.
Conclusion
Novel 1,2,4-triazole derivatives represent a promising new frontier in the fight against invasive fungal infections. The experimental data presented in this guide demonstrate their potent in vitro activity against a broad range of fungal pathogens, including drug-resistant strains, and their significant in vivo efficacy in animal models. The detailed experimental protocols provided will aid researchers in the standardized evaluation of these and other new antifungal candidates. As these compounds progress through the development pipeline, they hold the potential to become valuable additions to the clinical armamentarium for treating life-threatening fungal diseases. Continued research and development in this area are critical to addressing the growing challenge of antifungal resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of triazoles in a murine disseminated infection by Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles Versus Echinocandins for the First-Line Treatment of Invasive Pulmonary Aspergillosis: A Propensity Score–Weighted Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 1,2,4-Triazole and 1,2,3-Triazole Isomers in Drug Design
In the landscape of medicinal chemistry, 1,2,4-triazole and 1,2,3-triazole isomers serve as foundational scaffolds in the development of a wide range of therapeutic agents. Their structural nuances lead to distinct physicochemical properties, influencing their binding affinities and interactions with biological targets. This guide offers a comparative perspective on the molecular docking performance of these two key heterocyclic isomers, with a focus on their interactions with lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis and a well-established target for antifungal drugs.
Core Structural and Bioactive Differences
The arrangement of nitrogen atoms in the five-membered ring is the defining difference between 1,2,3-triazoles and 1,2,4-triazoles. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, they are separated. This variation impacts the electron distribution, dipole moment, and hydrogen bonding capacity of the molecules, which in turn dictates their pharmacological profiles.
Historically, the 1,2,4-triazole ring is a more established pharmacophore in commercially successful drugs, most notably in the "azole" class of antifungals like fluconazole and itraconazole. These drugs function by inhibiting CYP51. The 1,2,3-triazole scaffold has seen a surge in interest with the advent of "click chemistry," which has facilitated the synthesis of diverse derivatives with potent biological activities.
Comparative Docking Performance Against Fungal Lanosterol 14α-Demethylase (CYP51)
To provide a quantitative comparison, this guide collates molecular docking data from separate studies on 1,2,4-triazole and 1,2,3-triazole derivatives targeting the lanosterol 14α-demethylase (CYP51) of Candida albicans, a prevalent fungal pathogen.
Docking Scores of 1,2,3-Triazole Derivatives against C. albicans CYP51
A study by Irfan and Abid investigated a series of eighteen 1,2,3-triazole derivatives, revealing their potential as inhibitors of a modeled C. albicans CYP51. The docking results highlighted that these compounds exhibit strong binding affinities, with binding energies ranging from -7.4 to -9.8 kcal/mol.[1][2] The most potent compound in this series demonstrated a higher binding affinity than the standard antifungal drug fluconazole.[2]
| Compound ID | Binding Energy (kcal/mol) |
| NT-01 | -8.5 |
| NT-02 | -9.1 |
| NT-03 | -9.8 |
| NT-04 | -9.2 |
| NT-05 | -8.8 |
| NT-06 | -9.0 |
| NT-07 | -8.9 |
| NT-08 | -9.4 |
| CT-01 | -7.8 |
| CT-02 | -7.9 |
| CT-03 | -8.1 |
| CT-04 | -7.4 |
| CT-05 | -8.2 |
| CT-06 | -7.7 |
| CT-07 | -8.0 |
| CT-08 | -7.6 |
| CT-09 | -7.9 |
| CT-10 | -8.3 |
Data sourced from a study on novel 1,2,3-triazole derivatives. The docking was performed on a homology model of C. albicans CYP51.[1][2]
Another investigation into piperidine-based 1,2,3-triazolylacetamide derivatives also showed promising binding scores against the same enzyme, further supporting the potential of this scaffold.[3]
Docking Scores of 1,2,4-Triazole Derivatives against C. albicans CYP51
Research on novel 1,2,4-triazole derivatives has also demonstrated their strong inhibitory potential against C. albicans CYP51. A study focusing on 1,2,4-triazole-containing 1,3,4-oxadiazole derivatives reported significant interactions with the active site of a homology-modeled CYP51. The key interaction involves the N-4 nitrogen of the 1,2,4-triazole ring coordinating with the heme iron of the enzyme.[4][5] The most promising compounds in this series exhibited favorable dock scores and binding energies.[4][5]
| Compound ID | Dock Score | Binding Energy (kcal/mol) |
| APC-1 | - | -8.5 |
| APC-2 | - | -7.9 |
| APC-3 | - | -8.8 |
| APC-4 | - | -7.5 |
| APC-5 | - | -8.2 |
| APC-6 | - | -7.8 |
| APC-7 | - | -9.1 |
| APC-8 | - | -8.4 |
Data from a study on 1,2,4-triazole containing 1,3,4-oxadiazole derivatives docked against a homology model of C. albicans CYP51. Note: Specific dock scores were not provided in the abstract, but binding energies were calculated.[4][5]
Experimental Protocols
The methodologies for molecular docking studies are crucial for the reproducibility and validation of the results. The following is a generalized protocol based on the cited studies.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein, lanosterol 14α-demethylase (CYP51) of Candida albicans, is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole and 1,2,3-triazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.
-
Grid Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid are set to encompass the binding pocket where the natural substrate or known inhibitors bind.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined active site and calculates the binding affinity (docking score) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Visualizing Key Processes
To better understand the context and methodology of these docking studies, the following diagrams illustrate the targeted biological pathway and the computational workflow.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole isomers.
Caption: A generalized workflow for molecular docking studies.
References
- 1. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 2. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives | Neuroquantology [neuroquantology.com]
- 5. neuroquantology.com [neuroquantology.com]
Assessing the Selectivity of 1,2,4-Triazole-Based Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole heterocycle is a foundational scaffold in the development of a diverse range of biologically active compounds, from pharmaceuticals to agrochemicals.[1] In the agricultural sector, herbicides based on this chemical structure have become vital tools for weed management. Their efficacy, however, is intrinsically linked to their selectivity—the ability to control target weed species while ensuring the safety of the crop. This guide provides an objective comparison of the performance of key 1,2,4-triazole-based herbicides, supported by experimental data, detailed methodologies, and pathway visualizations to elucidate the mechanisms underpinning their selective action.
Key 1,2,4-Triazole-Based Herbicides and Their Mechanisms of Action
The selectivity of 1,2,4-triazole herbicides is primarily determined by differential metabolism between crop and weed species. Below is a comparative overview of three prominent herbicides from this class: Amitrole, Sulfentrazone, and Triafamone.
Amitrole is a non-selective, translocated herbicide used for the broad-spectrum control of annual and perennial grasses and broadleaf weeds.[2] Its primary mode of action is the inhibition of carotenoid biosynthesis, leading to the characteristic bleaching of plant tissues. Some studies also point to the inhibition of the histidine biosynthesis pathway.[2] While generally considered non-selective, its use in certain contexts, such as around established fruit trees, suggests a degree of practical selectivity. The biochemical basis for tolerance in some species is linked to the differential rates of metabolic detoxification. Tolerant species, like beans (Phaseolus vulgaris), can metabolize amitrole into less harmful compounds more rapidly than susceptible species like Canada thistle (Cirsium arvense).[2]
Sulfentrazone is a selective, soil-applied herbicide effective against broadleaf weeds and yellow nutsedge in crops such as soybeans, sunflowers, and dry beans.[3] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis.[3] The selectivity of sulfentrazone is largely dependent on the rapid metabolic detoxification in tolerant crops like soybeans. This process involves the oxidation of the methyl group on the triazole ring, catalyzed by cytochrome P450 monooxygenases, rendering the herbicide inactive.[4]
Triafamone is a selective herbicide developed for weed management in both transplanted and direct-seeded rice.[4] It is an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids.[4] Triafamone is a pro-herbicide, meaning it is converted into its active form within the plant. The selectivity in rice is attributed to a differential metabolism between the crop and target weeds, where rice can more effectively metabolize the herbicide to non-toxic forms.[4] It is particularly effective against key grass weeds like Echinochloa crus-galli.[4]
Quantitative Performance Data
The following tables summarize the efficacy and crop tolerance of Sulfentrazone and Triafamone based on available experimental data. The data is presented as weed control efficiency and crop phytotoxicity ratings. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Efficacy of Sulfentrazone on Various Weed Species in Soybean
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Acanthospermum hispidum | Bristly starbur | 500 - 600 | Good | [5] |
| Bidens pilosa | Hairy beggarticks | 500 - 600 | Good | [5] |
| Commelina benghalensis | Benghal dayflower | 500 - 600 | Good | [5] |
| Cenchrus echinatus | Southern sandbur | 500 - 600 | Good | [5] |
| Amaranthus rudis | Common waterhemp | Not Specified | 78 - 100 | [6] |
| Abutilon theophrasti | Velvetleaf | Not Specified | 88 - 97 | [6] |
| Setaria faberi | Giant foxtail | Not Specified | 65 - 93 | [6] |
Table 2: Crop Tolerance to Sulfentrazone in Soybean
| Soybean Cultivar | Application Rate (g a.i./ha) | Phytotoxicity (%) | Days After Treatment | Reference |
| IAC-15 | 500 - 600 | Very Low | Not Specified | [5] |
| General | Not Specified | 5 - 27 | 21 | [6] |
Table 3: Efficacy of Triafamone on Key Weeds in Rice
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control (%) | Application Timing | Reference |
| Echinochloa crus-galli | Barnyardgrass | 20 - 50 | >95 | Pre- to late post-emergence | [4] |
| Echinochloa colonum | Jungle rice | 20 - 50 | >95 | Pre- to late post-emergence | [4] |
| Echinochloa oryzicola | Early watergrass | 20 - 50 | >95 | Pre- to late post-emergence | [4] |
| Paspalum distichum | Knotgrass | 20 - 50 | >95 | Pre- to late post-emergence | [4] |
| Sedges | (various) | 20 - 50 | High | Pre- to late post-emergence | [4] |
Table 4: Crop Tolerance to Triafamone in Rice
| Rice Culture | Application Rate (g a.i./ha) | Phytotoxicity Symptoms | Reference |
| Direct-seeded and Transplanted | 25 - 50 | No significant impact on yield | [4] |
| Transplanted | 100 | Slight, temporary stunting and yellowing | [7] |
Experimental Protocols
The assessment of herbicide selectivity involves carefully designed greenhouse and field experiments. Below are detailed methodologies for conducting such studies.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the herbicide dose required to cause a 50% reduction in plant growth (GR50), a key metric for assessing selectivity.
-
Plant Material and Growth Conditions:
-
Seeds of the selected crop and weed species are sown in pots filled with a standardized soil mix.
-
Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
-
Plants are thinned to a consistent number per pot after emergence.
-
-
Herbicide Application:
-
Herbicides are applied at a specific plant growth stage (e.g., 2-3 leaf stage).[8]
-
A range of herbicide doses, typically spanning from sub-lethal to lethal concentrations, is applied using a calibrated spray chamber to ensure uniform coverage.[8]
-
An untreated control group is included for comparison.
-
-
Data Collection and Analysis:
-
Plant injury is visually assessed at regular intervals after treatment using a 0-100% scale (0 = no injury, 100 = plant death).
-
At a predetermined time point (e.g., 21 days after treatment), the above-ground biomass is harvested, dried, and weighed.
-
The data is subjected to non-linear regression analysis to fit a dose-response curve and calculate the GR50 value for each species.
-
The selectivity index (SI) can be calculated as the ratio of the crop GR50 to the weed GR50 (SI = GR50_crop / GR50_weed). A higher SI value indicates greater selectivity.
-
Field Efficacy and Crop Tolerance Trials
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
-
Experimental Design:
-
The trial is set up in a randomized complete block design with multiple replications.
-
Plot size should be sufficient to minimize edge effects and allow for accurate yield assessment.
-
-
Treatments and Application:
-
Herbicides are applied at proposed label rates and potentially at higher rates (e.g., 2x) to assess crop safety margins.
-
Application is performed using calibrated field sprayers at the appropriate crop and weed growth stages.
-
Weed-free and untreated weedy checks are included as controls.
-
-
Assessments:
-
Weed control is evaluated by visual ratings and by counting weed density and measuring weed biomass in quadrats within each plot.
-
Crop phytotoxicity is visually assessed at regular intervals.
-
At crop maturity, yield and yield components are measured from a designated harvest area within each plot.
-
-
Data Analysis:
-
Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Weed control efficiency (%) and crop injury (%) are calculated relative to the control plots.
-
Visualizing the Mechanisms of Selectivity
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed.
References
- 1. hracglobal.com [hracglobal.com]
- 2. Metabolism of Amitrole in Excised Leaves of Canada Thistle Ecotypes and Bean | Weed Science | Cambridge Core [cambridge.org]
- 3. Influence of Amitrole Upon Protein Metabolism in Bean Plants | Weed Science | Cambridge Core [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the herbicide sulfentrazone in preemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel 1,2,4-Triazole Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, novel derivatives of 1,2,4-triazole are continuously being explored for their potential as potent and selective anticancer drugs. This guide provides a comparative analysis of recently developed 1,2,4-triazole compounds, focusing on the validation of their mechanisms of action through key experimental data.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of novel 1,2,4-triazole derivatives is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric, and a lower value indicates higher potency. The following tables summarize the IC50 values of several novel compounds against various human cancer cell lines, with established anticancer agents included for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2] | Reference Drug | IC50 (µM)[1][3] |
| 13b (Indolyl-Triazole Hybrid) | MCF-7 (Breast) | 1.07[1] | Erlotinib | 2.51[1] |
| HepG2 (Liver) | 0.32[1] | Erlotinib | 2.91[1] | |
| 7e (Diphenyl-Triazole Propan-1-one) | MCF-7 (Breast) | 4.7[2] | Cisplatin | 45.33[3] |
| HeLa (Cervical) | 2.9[2] | - | - | |
| A549 (Lung) | 9.4[2] | - | - | |
| 10a (Diphenyl-Triazole Butane-1,4-dione) | MCF-7 (Breast) | 6.43[2] | - | - |
| HeLa (Cervical) | 5.6[2] | - | - | |
| A549 (Lung) | 21.1[2] | - | - | |
| LaSOM 186 (Coumarin-Triazole Hybrid) | MCF-7 (Breast) | 2.66[3] | Cisplatin | 45.33[3] |
| HepG2 (Liver) | 87.62[3] | Cisplatin | 93.74[3] |
Experimental Protocols
The validation of the mechanism of action of these novel compounds relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.
MTT Assay for Cell Viability
This assay determines the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well in 180 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 1 x 10⁻⁴ to 1 x 10⁻⁷ M) in triplicate. Incubate for another 48 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples using a flow cytometer.
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with the test compound at its IC50 concentration for a specified time. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows for validating novel 1,2,4-triazole anticancer drugs.
Caption: Experimental workflow for validating anticancer activity.
Caption: Inhibition of the PI3K/Akt survival pathway.
Caption: Induction of apoptosis via the Bcl-2/Bax pathway.
References
- 1. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Antibacterial Activity of 1,2,4-Triazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various 1,2,4-triazole derivatives, supported by experimental data. The information is presented to facilitate the identification of promising lead compounds for further development.
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Compounds featuring the 1,2,4-triazole scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antibacterial effects. This guide summarizes the antibacterial activity of a selection of 1,2,4-triazole derivatives against clinically relevant Gram-positive and Gram-negative bacteria, outlines the experimental protocols for activity assessment, and visualizes the general workflow.
Data Presentation: Antibacterial Activity of 1,2,4-Triazole Derivatives
The antibacterial efficacy of 1,2,4-triazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of various 1,2,4-triazole derivatives against common bacterial strains.
Table 1: Antibacterial Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Reference |
| Ofloxacin-Triazole Hybrids | 0.25 - 1 | 0.25 - 1 | [1] |
| Clinafloxacin-Triazole Hybrids | 0.25 - 32 | 0.25 - 32 | [1] |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | - | 5 | [1] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | - | 31.25 | [1] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | 0.046–3.11 (µM) | - | [2] |
| Indole-Triazole Conjugates | 250-1000 | 250-500 | [3] |
Table 2: Antibacterial Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ofloxacin-Triazole Hybrids | 0.25 - 1 | - | [1] |
| Clinafloxacin-Triazole Hybrids | 0.25 - 32 | 0.25 - 32 | [1] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | - | 16 | [1] |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | 5 | 5 | [1] |
| 1,2,4-Triazolo[3,4-b][4][5][6]thiadiazines | 3.125 | 3.125 | [2] |
| Indole-Triazole Conjugates | ~250 | - | [3] |
| [1][4][6]-triazolo piperazine derivative (9a) | - | - | [7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial activity of chemical compounds. The following are detailed methodologies for the commonly used broth microdilution and agar dilution methods.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 1,2,4-triazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use fresh, pure cultures of the test bacteria grown on an appropriate agar medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates are used.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of CAMHB into each well of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth with the highest concentration of the compound, no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions as described for the broth microdilution method.
-
Bacterial Strains: Prepare standardized inoculum as described above.
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.
-
Petri Dishes: Sterile petri dishes are required.
2. Assay Procedure:
-
Prepare a series of agar plates containing serial two-fold dilutions of the test compound. This is done by adding a specific volume of the compound's stock solution to molten MHA before pouring the plates.
-
Once the agar has solidified, spot a standardized bacterial inoculum (approximately 1-2 µL of a 10⁷-10⁸ CFU/mL suspension) onto the surface of each plate.
-
Include a control plate with no antimicrobial agent.
-
Incubate the plates at 35-37°C for 16-20 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria at the inoculation spot.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the antibacterial activity of 1,2,4-triazole derivatives and a simplified representation of a potential mechanism of action.
Experimental Workflow for MIC Determination
Simplified Mechanism of Action
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dihydro-3H-1,2,4-triazol-3-one: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS No. 930-33-6), a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation mark) | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation mark) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation mark) | H335: May cause respiratory irritation.[1] |
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If dust is generated, respiratory protection is required.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. The following steps provide a general framework for its safe disposal.
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be kept tightly closed.[2][4]
2. Handling Spills and Contamination:
-
Ventilation: Ensure adequate ventilation in the event of a spill.[4]
-
Containment: For spills, collect, bind, and pump off the material. For dry spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust generation.[4]
-
Cleaning: Clean the affected area thoroughly.
-
Contaminated Materials: Any clothing, footwear, or cleaning materials that become contaminated should be removed immediately and disposed of as hazardous waste.[1]
3. Final Disposal:
-
Approved Facility: The disposal of this compound and its containers must be carried out at an approved waste disposal plant.[2][4]
-
Professional Consultation: It is recommended to consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1,2-Dihydro-3H-1,2,4-triazol-3-one
This guide provides critical safety and logistical information for the handling and disposal of 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS No. 930-33-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 930-33-6
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[2][3][4] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, neoprene, or PVC.[2] Glove suitability depends on usage frequency and duration. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for dust if ventilation is inadequate.[2][4][5] | Protects against inhalation of dust which may cause respiratory irritation.[1] |
| Body Protection | A lab coat, overalls, or other protective clothing to prevent skin contact.[2][4] | Minimizes the risk of skin exposure to the chemical. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
1. Engineering Controls and Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Avoid the formation and accumulation of dust.[2][7] Use non-sparking tools to prevent ignition sources.[6]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Wash hands thoroughly after handling the chemical.[8]
-
Do not eat, drink, or smoke in the designated handling area.[4][7]
3. Spill Management:
-
In case of a spill, immediately evacuate all non-essential personnel from the area.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][8] Moisten the material with water to prevent dusting if appropriate.[7]
-
For major spills, contact your institution's environmental health and safety department.
4. Disposal Plan:
-
All waste, including the chemical itself and any contaminated materials (e.g., gloves, wipes), must be disposed of as hazardous waste.
-
Place waste in a clearly labeled, sealed container.
-
The primary and required method for disposal is through an approved and licensed hazardous waste disposal facility to ensure compliance with local, state, and federal regulations.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
